L-PROLINE (1-13C)
説明
特性
分子量 |
116.12 |
|---|---|
純度 |
98% |
製品の起源 |
United States |
Part 1: Metabolic Biochemistry – The Proline Cycle
[1]
The core of proline metabolism is not its biosynthesis for protein, but its cycling between mitochondria and cytosol. This cycle allows cells to decouple the TCA cycle from glycolysis, providing metabolic plasticity.
The Catabolic Arm: PRODH (Mitochondria)[1][2]
-
Enzyme: Proline Dehydrogenase (PRODH/POX), located on the inner mitochondrial membrane (IMM).
-
Mechanism: PRODH catalyzes the 4-electron oxidation of L-proline to
-pyrroline-5-carboxylate (P5C). -
Bioenergetic Coupling: Unlike most dehydrogenases that reduce NAD+, PRODH uses FAD as a cofactor. The electrons are transferred directly to the Ubiquinone (Q) pool of the ETC, bypassing Complex I.
-
Result: This generates ATP via oxidative phosphorylation even when Complex I is inhibited (e.g., by Rotenone or hypoxia). It also generates Superoxide (
) as a byproduct, which acts as a signaling molecule.
The Anabolic Arm: PYCR (Mitochondria/Cytosol)
-
Enzyme: Pyrroline-5-Carboxylate Reductase (PYCR1/2/3). PYCR1/2 are mitochondrial; PYCR3 is cytosolic.[1]
-
Mechanism: Converts P5C back to Proline.
-
Redox Function: This reaction consumes NAD(P)H, regenerating NAD(P)+.
-
Signaling Consequence: High PYCR activity drives the Pentose Phosphate Pathway (PPP) by increasing NADP+ availability, supporting nucleotide synthesis and tumor growth.
The "Proline Shuttle" Hypothesis
The cycling of Proline
Visualization: The Proline Cycle & ETC Coupling
Caption: The Proline Cycle couples metabolic flux to bioenergetics.[1][2] PRODH donates electrons directly to the Ubiquinone pool, driving ATP production independently of Complex I.
Part 2: Redox Homeostasis & Pathological Signaling[3]
The biological outcome of proline metabolism is context-dependent, often described as a "Janus-like" role in cancer.
The Apoptotic Switch (PRODH-Driven)
-
Trigger: p53 activation (e.g., DNA damage).
-
Mechanism: p53 transcriptionally upregulates PRODH.
-
Effect: Massive oxidation of proline overwhelms the ETC, causing electron leakage and a surge in ROS (superoxide). This ROS spike triggers the intrinsic apoptotic cascade (Cytochrome c release).
The Survival Switch (PYCR-Driven)
-
Trigger: c-MYC activation or Hypoxia (HIF-1
). -
Mechanism: Upregulation of PYCR1 and ALDH18A1 (P5C Synthase).
-
Effect: Increased proline biosynthesis consumes NADH and generates NAD+. This resolves "redox stress" caused by high glycolytic rates, allowing glycolysis to continue. Proline accumulation also acts as an osmolyte to protect against stress.
Data Summary: Enzyme Expression in Cancer vs. Normal Tissue
| Enzyme | Subcellular Loc.[3] | Expression in Cancer | Metabolic Role | Clinical Implication |
| PRODH | Mitochondria (IMM) | Variable (often downregulated in kidney cancer; upregulated in others) | Catabolism, ROS generation, ATP | Tumor suppressor (via ROS) OR Survival factor (via ATP) |
| PYCR1 | Mitochondria | Highly Upregulated (Breast, Lung, Prostate) | Biosynthesis, NAD+ regeneration | Poor prognosis; promotes metastasis & drug resistance |
| PYCR3 | Cytosol | Upregulated | Links Proline to Pentose Phosphate Pathway | Supports nucleotide synthesis |
Visualization: The Signaling Network
Caption: Divergent signaling outcomes: p53/PRODH drives apoptosis via ROS, while c-MYC/PYCR1 drives survival via redox balance.
Part 3: Experimental Methodologies (Self-Validating Protocols)
To study this pathway, standard colorimetric assays are often insufficient due to lack of specificity. The following protocols represent the gold standard for mechanistic validation.
Protocol A: Specific Enzymatic Assay for PRODH Activity
Standard assays using NAD+ are incorrect for PRODH as it uses FAD/Quinone. Principle: Measure the proline-dependent reduction of DCPIP (2,6-dichlorophenolindophenol), an artificial electron acceptor that intercepts electrons from the FAD cofactor.
-
Mitochondrial Isolation:
-
Lyse cells (e.g.,
cells) using a Dounce homogenizer in isolation buffer (220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). -
Centrifuge at 600 x g (10 min) to remove nuclei.
-
Centrifuge supernatant at 7,000 x g (15 min) to pellet mitochondria. Resuspend in assay buffer.
-
-
Assay Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.
-
Activator: 0.1% Triton X-100 (Critical: PRODH is membrane-bound; detergent is required for substrate access).
-
Electron Acceptor: 50
M DCPIP. -
Inhibitor (Control): 1 mM KCN (blocks Complex IV to prevent re-oxidation of DCPIP by the ETC).
-
-
Measurement:
-
Add L-Proline (20 mM final) to start reaction.
-
Monitor decrease in absorbance at 600 nm (reduction of DCPIP) for 10–20 min at 37°C.
-
Self-Validation Step: Run a parallel blank without Proline. Run a positive control with Tetrahydro-2-furoic acid (THFA) , a specific PRODH inhibitor, to confirm specificity.
-
Protocol B: 13C-Proline Metabolic Flux Analysis (LC-MS/MS)
To determine if proline is being used for ATP (catabolism) or protein synthesis.
-
Tracer: Use [U-13C5]-L-Proline .
-
Cell Culture:
-
Seed cells in 6-well plates. Replace medium with proline-free DMEM supplemented with 10% dialyzed FBS and 0.5 mM [U-13C5]-Proline.
-
Incubate for 6–24 hours (steady state).
-
-
Quenching & Extraction:
-
Rapidly wash cells with ice-cold saline.
-
Quench metabolism immediately with 80% MeOH/Water (-80°C) .
-
Scrape cells, vortex, and centrifuge (14,000 x g, 4°C, 10 min).
-
-
LC-MS/MS Analysis:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar amino acids.
-
Detection: Measure isotopologues (M+0 to M+5) of Proline, Glutamate, and TCA intermediates (
-Ketoglutarate, Succinate, Malate).
-
-
Data Interpretation:
-
M+5 Glutamate: Indicates direct conversion of Proline
P5C Glutamate. -
M+4 Succinate/Malate: Indicates entry of Proline-derived carbon into the TCA cycle (via
-KG). -
Flux Calculation: Ratio of labeled TCA intermediates to labeled intracellular proline pool indicates the flux through PRODH.
-
Part 4: Therapeutic Implications[4][5][6]
Targeting proline metabolism is a promising frontier for "metabolic oncology."
-
PRODH Inhibition:
-
Target: Triple-Negative Breast Cancer (TNBC) metastases which rely on PRODH-derived ATP.
-
Agent: L-Tetrahydro-2-furoic acid (THFA) .
-
Mechanism: Competitive inhibition of the proline binding site.[4]
-
-
PYCR1 Inhibition:
-
Target: Hepatocellular Carcinoma (HCC) and Breast Cancer (high PYCR1 expression).
-
Agent: N-formyl-L-proline (NFLP) (allosteric inhibitor) or novel pargyline derivatives.
-
Mechanism: Blocking PYCR1 causes accumulation of P5C (toxic) and depletes the NAD+ pool, inducing metabolic crisis and apoptosis.
-
-
Combination Strategy:
-
Inhibiting PYCR1 sensitizes cancer cells to Doxorubicin or Paclitaxel by preventing the resolution of drug-induced oxidative stress.
-
References
-
Phang, J. M. (2019).[1][5] The Proline Cycle as a Sensor of the Cellular Redox State. Methods in Molecular Biology. Link
-
Elia, I., et al. (2017). Proline metabolism supports metastasis formation and could be inhibited to target metastasizing cancer cells. Nature Communications. Link
-
Liu, W., et al. (2012). Reprogramming of proline and glutamine metabolism contributes to the proliferative and metabolic responses regulated by oncogenic c-MYC. Proceedings of the National Academy of Sciences. Link
-
Goncalves, R. L., et al. (2014). Mechanisms of mitochondrial ROS production by proline dehydrogenase. Free Radical Biology and Medicine. Link
-
Loayza-Puch, F., et al. (2016).[5] Tumour-specific proline vulnerability uncovered by differential ribosome codon reading. Nature. Link
Sources
- 1. Structure, Biochemistry, and Gene Expression Patterns of the Proline Biosynthetic Enzyme Pyrroline-5-Carboxylate Reductase (PYCR), An Emerging Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fragment-like approach to PYCR1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Abundance of ¹³C in L-Proline: Principles, Measurement, and Applications
Introduction
In the landscape of molecular analysis, the subtle variations in the natural abundance of stable isotopes provide a powerful tool for elucidating the origin, metabolic history, and authenticity of chemical compounds. Carbon, the backbone of life, exists primarily as ¹²C, with a small fraction (~1.1%) as the stable isotope ¹³C.[1][2] This guide offers an in-depth exploration of the natural abundance of ¹³C in L-proline, a proteinogenic amino acid critical to protein structure and cellular stress responses. For researchers, scientists, and drug development professionals, understanding the principles and analytical methodologies governing L-proline's ¹³C signature is paramount for applications ranging from raw material verification in pharmaceutical manufacturing to advanced metabolic research.
Section 1: Foundations of ¹³C Natural Abundance
The absolute abundance of ¹³C is approximately 1.07% of all natural carbon.[1] However, this value is not constant across all organic molecules. Biological and chemical processes can favor one isotope over the other, a phenomenon known as isotopic fractionation .[3] These slight variations are measured with high precision and expressed using the delta (δ) notation in parts per mil (‰) relative to an international standard.
The δ¹³C value is calculated as follows:
δ¹³C (‰) = [(R_sample / R_standard) - 1] * 1000
Where R_sample is the ¹³C/¹²C ratio of the sample and R_standard is the ratio of the Vienna Pee Dee Belemnite (VPDB) standard.[4][5] A more negative δ¹³C value indicates a lower abundance of ¹³C compared to the standard. This fractionation is primarily due to the kinetic isotope effect , where reactions involving the lighter ¹²C isotope proceed at a slightly faster rate than those with the heavier ¹³C, as bonds to ¹²C are broken more easily.[3]
Section 2: The Biosynthetic Origin and Isotopic Signature of L-Proline
The specific δ¹³C value of L-proline is a direct consequence of its biosynthetic pathway and the isotopic composition of its precursors. In most organisms, including plants and many bacteria, L-proline is synthesized from L-glutamate.[6][7][8][9] This multi-step enzymatic process imparts a unique isotopic signature.
The key steps in the glutamate pathway are:
-
Phosphorylation: L-glutamate is phosphorylated by γ-glutamyl kinase (GK).
-
Reduction: The resulting γ-glutamyl phosphate is reduced by γ-glutamyl phosphate reductase (GPR) to form glutamate-γ-semialdehyde (GSA).
-
Cyclization: GSA spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylate (P5C).
-
Reduction: P5C is then reduced by P5C reductase (P5CR) to yield L-proline.[10]
Each enzymatic step can contribute to isotopic fractionation.[3][11] For instance, the carbon atoms derived from the glutamate backbone retain an isotopic memory of the central metabolic pathways (e.g., the Krebs cycle) from which the glutamate was sourced. The δ¹³C value of the final L-proline molecule is therefore a composite reflection of the carbon source (e.g., C3 vs. C4 plants) and the kinetic isotope effects of the biosynthetic enzymes.[12]
Caption: L-Proline biosynthetic pathway from L-glutamate.
Section 3: High-Precision Measurement of ¹³C Abundance in L-Proline
Determining the natural ¹³C abundance in L-proline requires highly sensitive and precise analytical techniques. The two primary methods employed are Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method A: Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS)
GC-C-IRMS is the gold standard for compound-specific isotope analysis (CSIA).[13] It offers exceptional precision for determining the bulk δ¹³C value of a specific molecule within a complex mixture.
Principle of Operation: The sample is first derivatized to make the amino acids volatile. The derivatives are then injected into a gas chromatograph (GC) to separate the individual compounds. Each separated compound is then combusted in an online furnace to CO₂, H₂O, and N₂. The resulting CO₂ gas is introduced into an isotope ratio mass spectrometer (IRMS), which precisely measures the ratio of ¹³CO₂ to ¹²CO₂.
Field-Proven Experimental Protocol (GC-C-IRMS):
-
Hydrolysis (if protein-bound): If L-proline is part of a protein or peptide, hydrolyze the sample using 6M HCl at 110°C for 24 hours under an inert atmosphere.
-
Sample Cleanup: Remove lipids and other interfering substances using a suitable solid-phase extraction (SPE) or liquid-liquid extraction method.
-
Derivatization (Self-Validating Step):
-
Causality: L-proline is a non-volatile zwitterion. Derivatization is essential to convert it into a volatile form suitable for GC analysis. The N-acetyl-propyl (NAP) esterification is a robust and widely used method.[14]
-
Step 3a (Esterification): Add 1 mL of 3:1 (v/v) isopropanol:acetyl chloride to the dried sample. Heat at 100°C for 1 hour. Evaporate the reagent under a gentle stream of N₂.
-
Step 3b (Acetylation): Add 0.5 mL of 2:1:1 (v/v/v) methylene chloride:acetic anhydride:triethylamine. Heat at 60°C for 15 minutes. Evaporate the reagent.
-
Step 3c (Reconstitution): Reconstitute the derivatized sample in a known volume of ethyl acetate for injection.
-
-
GC Separation: Inject 1-2 µL of the sample onto a suitable GC column (e.g., DB-5ms). Use a temperature program that provides baseline separation of the L-proline derivative from other amino acids and matrix components.
-
Combustion & IRMS Analysis: The GC effluent is directed to a combustion reactor (typically CuO/NiO at ~950°C). The resultant CO₂ is passed through a water trap before entering the IRMS source for ¹³C/¹²C ratio measurement.
-
Calibration: The δ¹³C values are calibrated against certified reference materials of known isotopic composition, analyzed under the same conditions.[15] This ensures traceability to the VPDB scale.
Method B: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While IRMS provides a bulk isotopic value for the entire molecule, ¹³C NMR can offer site-specific isotopic information.[16][17] However, its application at natural abundance is challenging due to the low sensitivity of the ¹³C nucleus.[18][19][20]
Principle of Operation: Quantitative ¹³C NMR measures the signal intensity for each unique carbon position in the L-proline molecule. The relative intensity of each peak corresponds to the relative abundance of ¹³C at that specific position. This technique is often referred to as Isotope Ratio Measurement by NMR (irm-NMR).[17]
Advantages:
-
Provides intramolecular (site-specific) isotope distribution.
-
Non-destructive.
Limitations:
-
Significantly lower sensitivity compared to IRMS, requiring larger sample amounts and longer acquisition times.[19][20]
-
Complex data processing is required to achieve high precision.
| Parameter | GC-C-IRMS | ¹³C NMR Spectroscopy |
| Information | Bulk molecular δ¹³C value | Site-specific ¹³C abundance |
| Sensitivity | High (nanogram to picogram range)[13] | Low (milligram range)[17] |
| Precision | Very High (typically <0.5‰)[14] | Moderate to High (precision of ~1‰ possible)[17] |
| Sample Prep | Destructive (requires derivatization and combustion) | Non-destructive |
| Primary Use | Routine authenticity, source, and metabolic studies | Mechanistic studies of enzymatic reactions |
Table 1: Comparison of primary analytical techniques for ¹³C abundance in L-proline.
Section 4: Applications in Research and Drug Development
The precise measurement of ¹³C natural abundance in L-proline serves as a powerful analytical tool with diverse applications.
Application 1: Authenticity and Source Verification
In pharmaceutical manufacturing, verifying the authenticity of raw materials is critical. L-proline can be produced via fermentation (natural source) or chemical synthesis. These two production routes utilize different carbon sources and processes, resulting in distinct δ¹³C signatures.
-
Fermentation-derived L-proline: The δ¹³C value will reflect the carbon source used in the fermentation media (e.g., corn-derived glucose, a C4 plant, will result in a less negative δ¹³C value than beet-derived sucrose, a C3 plant).
-
Synthetic L-proline: The δ¹³C value will be characteristic of the petroleum-derived starting materials, which are typically depleted in ¹³C (more negative δ¹³C values) compared to many natural sources.[21]
By establishing a δ¹³C profile for authentic, natural-source L-proline, manufacturers can use GC-C-IRMS as a rapid and reliable method to screen for adulteration with synthetic, off-spec, or fraudulent material.[22][23][24][25]
Caption: Experimental workflow for authenticity testing of L-proline.
Application 2: Metabolic Flux Analysis and Clinical Research
The natural isotopic signature of amino acids can provide insights into metabolic pathways in vivo without the need for isotopic labeling.[26][] Changes in metabolic fluxes, for example in cancer cells or other disease states, can alter the isotopic fractionation patterns. By analyzing the δ¹³C of proline and its precursor, glutamate, in biological samples (e.g., tissue, biofluids), researchers can probe alterations in proline metabolism. This approach can be valuable in preclinical drug development to understand a compound's effect on cellular metabolism or to identify potential metabolic biomarkers.[28][29][30]
Conclusion
The natural abundance of ¹³C in L-proline is not a fixed constant but a rich source of information reflecting the molecule's history. For drug development professionals and researchers, it provides a robust analytical parameter for ensuring the quality and authenticity of raw materials. Furthermore, it offers a sophisticated, label-free approach to investigating metabolic pathways. The continued refinement of analytical techniques like GC-C-IRMS and irm-NMR promises to further unlock the potential of natural isotope analysis in ensuring product integrity and advancing scientific discovery.
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High-precision optical measurements of 13C/12C isotope ratios in organic compounds at natural abundance . (2009). Proceedings of the National Academy of Sciences, 106(27), 10948-10952. Retrieved from [Link]
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Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry . (2012). Analytical Chemistry, 84(14), 5906-5913. Retrieved from [Link]
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13.10: Characteristics of ¹³C NMR Spectroscopy . (2024). Chemistry LibreTexts. Retrieved from [Link]
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Natural abundance carbon-13 nuclear magnetic resonance studies of histone and DNA dynamics in nucleosome cores . (1986). Biochemistry, 25(9), 2413-2421. Retrieved from [Link]
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Determination of (13)C natural abundance of amino acid enantiomers in soil: methodological considerations and first results . (2002). Rapid Communications in Mass Spectrometry, 16(9), 891-898. Retrieved from [Link]
-
Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo . (2021). eLife, 10, e66432. Retrieved from [Link]
-
Precise δ¹³C-determination in the Range of Natural Abundance on Amino Acids from Protein Hydrolysates by GC-C-IRMS . (1995). Journal of High Resolution Chromatography, 18(6), 353-356. Retrieved from [Link]
-
Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers . (2018). Dalton Transactions, 47(2), 484-493. Retrieved from [Link]
-
Stable isotope composition of amino acids . (n.d.). Wikipedia. Retrieved from [Link]
-
Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance . (2009). Analytical Chemistry, 81(21), 8878-8885. Retrieved from [Link]
-
NATURAL 13C ABUNDANCE AS A TRACER FOR STUDIES OF SOIL ORGANIC MATTER DYNAMICS . (1986). Soil Science Society of America Journal, 50(5), 1184-1191. Retrieved from [Link]
-
NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose . (2023). Analytical Chemistry, 95(28), 10565-10572. Retrieved from [Link]
-
POTENTIAL USE OF THE NATURAL ABUNDANCE OF STABLE CARBON ISOTOPE (13C) FOR SOIL ORGANIC MATTER TURNOVER . (2021). Harit Dhara, 4(2), 1-5. Retrieved from [Link]
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13C NMR Metabolomics: Applications at Natural Abundance . (2014). Analytical Chemistry, 86(17), 8565-8572. Retrieved from [Link]
-
Carbon-13 . (n.d.). Wikipedia. Retrieved from [Link]
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Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS . (n.d.). UC Davis Stable Isotope Facility. Retrieved from [Link]
-
abundance of the carbon-13 isotope & 13C NMR spectroscopy . (2022). YouTube. Retrieved from [Link]
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Using Nitrogen Stable Isotopes to Authenticate Organically and Conventionally Grown Vegetables: A New Tracking Framework . (2022). Foods, 11(13), 1941. Retrieved from [Link]
-
Insights into amino acid fractionation and incorporation by compound-specific carbon isotope analysis of three-spined sticklebacks . (2020). Scientific Reports, 10(1), 1832. Retrieved from [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products . (2015). Frontiers in Plant Science, 6, 62. Retrieved from [Link]
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L-(
13C)Proline . (n.d.). PubChem. Retrieved from [Link] -
Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions . (2019). Biocatalysis and Agricultural Biotechnology, 20, 101189. Retrieved from [Link]
-
Stable Isotope Ratio Analysis for the Authentication of Natural Antioxidant Curcuminoids from Curcuma longa (Turmeric) . (2023). Molecules, 28(4), 1827. Retrieved from [Link]
-
New Guidelines for δ13C Measurements . (2006). Analytical Chemistry, 78(8), 2690-2697. Retrieved from [Link]
-
13C NMR Metabolomics: Applications at Natural Abundance . (2014). Analytical Chemistry, 86(17), 8565-8572. Retrieved from [Link]
-
Connecting proline metabolism and signaling pathways in plant senescence . (2015). Frontiers in Plant Science, 6, 552. Retrieved from [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products . (2015). Frontiers in Bioengineering and Biotechnology, 3, 62. Retrieved from [Link]
-
Isotopic Fractionation of Nitrogen and Carbon in the Synthesis of Amino Acids by Microorganisms . (1986). Geochimica et Cosmochimica Acta, 50(12), 2693-2699. Retrieved from [Link]
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Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions . (2022). Materials, 15(19), 6932. Retrieved from [Link]
-
Biosynthesis of Proline . (2021). EcoSal Plus, 9(2). Retrieved from [Link]
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Authenticity Control of Natural Products by Stable Isotope Ratio Analysis . (2016). In Progress in the Chemistry of Organic Natural Products. Retrieved from [Link]
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Applications of stable isotopes in clinical pharmacology . (2003). British Journal of Clinical Pharmacology, 56(5), 469-477. Retrieved from [Link]
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Fractionation of the Isotopes of Carbon and Hydrogen in Biosynthetic Processes . (1991). In Stable Isotopes in Paediatric Nutritional and Metabolic Research. Retrieved from [Link]
-
Mechanism of Proline Biosynthesis and Role of Proline Metabolism Enzymes Under Environmental Stress in Plants . (2015). In Proline: Biosynthesis, Regulation and Functions. Retrieved from [Link]
- Use of stable isotopes to prove authentication of manufacturing location. (2023). US Patent 11,679,156.
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Pathway of proline biosynthesis and degradation in bacteria . (2008). ResearchGate. Retrieved from [Link]
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Applications of stable isotopes in clinical pharmacology . (2003). British Journal of Clinical Pharmacology, 56(5), 469-477. Retrieved from [Link]
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L-Proline . (n.d.). PubChem. Retrieved from [Link]
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Technical Guide: Commercial Sourcing and Validation of High-Purity L-PROLINE (1-13C)
Executive Summary: The Strategic Value of 1-13C Isotopologues
In the high-stakes arena of structural biology and metabolic flux analysis (MFA), the choice of isotopic label is a determinant of resolution and cost-efficiency. L-Proline (1-13C) —where only the carboxyl carbon is labeled—occupies a critical niche distinct from uniformly labeled (
For NMR spectroscopists , the 1-13C label provides a clean probe for backbone carbonyl dynamics without the scalar coupling interference (
This guide synthesizes the commercial landscape, procurement strategies, and a rigorous, self-validating quality control (QC) system to ensure that the material you buy meets the stringent requirements of drug development and academic research.
Technical Specifications & Purity Standards
When sourcing L-Proline (1-13C), "purity" is a tripartite metric. A deficiency in any one area renders the reagent useless for quantitative applications.
| Specification | Standard Requirement | Criticality |
| Isotopic Enrichment | High. Lower enrichment dilutes signal-to-noise ratio in NMR and complicates mass isotopomer distribution analysis (MIDA) in MS. | |
| Chemical Purity | Medium. Impurities (e.g., hydroxyproline, glutamate) can introduce artifactual peaks.[1] | |
| Chiral Purity | Critical. D-Proline contaminants are biologically inert in many mammalian enzymes and will skew kinetic data. | |
| Position Specificity | Critical. "Scrambling" of the label to C2-C5 invalidates metabolic flux calculations. |
Why 1-13C? (The Causality of Choice)
-
Cost Efficiency: 1-13C Proline is significantly cheaper than U-13C Proline due to the synthetic ease of labeling the carboxyl group via cyanide displacement or similar methods during synthesis.
-
Spectral Simplification: In
NMR experiments, the 1-13C label allows for specific assignment of the preceding residue's carbonyl without the complex coupling patterns of a fully labeled proline ring.
Commercial Supplier Landscape
The market is dominated by primary isotope manufacturers and broad-spectrum distributors. The following analysis is based on current catalog data and field reliability.
Tier 1: Primary Manufacturers (The "Gold Standard")
Cambridge Isotope Laboratories (CIL) / Eurisotop (EU) CIL is widely regarded as the primary source for stable isotopes. Many other vendors re-label CIL stock.
-
Catalog #: CLM-510-PK
-
Specs: 99% 13C, 98% Chemical Purity.
-
Pros: Highest batch-to-batch consistency; "Endotoxin-tested" grades available for clinical/cell-culture applications.
-
Cons: Premium pricing; lead times can vary for bulk orders.
Tier 2: Major Distributors
Sigma-Aldrich (Merck) Sigma offers a robust catalog but often sources from primary manufacturers like Isotec (their internal division) or third parties.
-
Catalog #: 589497 (Standard), 604801 (Note: Check specific labeling, some codes are for U-13C).
-
Pros: Integrated procurement systems (Ariba/Coupa) make ordering easy for big pharma; rapid shipping from local warehouses.
-
Cons: CoA sometimes lacks the detailed positional enrichment data found in CIL's specialized reports.
Supplier Selection Logic
The following decision matrix illustrates how to choose a supplier based on your experimental constraints.
Figure 1: Decision matrix for selecting a supplier based on experimental needs (Clinical vs. Analytical) and scale.
Quality Assurance: A Self-Validating Protocol
Trusting the Certificate of Analysis (CoA) is necessary but insufficient for critical path experiments. The following Self-Validating System ensures the material is correct before you commit expensive instrument time.
Step 1: Visual & Solubility Check
-
Protocol: Dissolve 10 mg in 500 µL
. -
Pass Criteria: Solution must be clear and colorless. Turbidity suggests polymerization or silica contamination from packaging.
Step 2: Isotopic Enrichment Verification (Mass Spec)
Using a standard single-quadrupole MS or LC-MS.
-
Protocol: Direct infusion of 10 µM solution in 50:50 MeOH:Water + 0.1% Formic Acid.
-
Expectation:
-
Natural L-Proline
Da. -
L-Proline (1-13C)
Da.
-
-
Validation: The intensity of the 116.1 peak should be
of the 117.1 peak. If 116.1 is significant, the enrichment is compromised.
Step 3: Positional Integrity (1H-13C HMBC NMR)
This is the most critical step to ensure the label is only at C1.
-
Protocol: Run a 2D HMBC (Heteronuclear Multiple Bond Correlation).
-
Mechanism: The C1 carbonyl carbon (approx. 175 ppm) should show strong correlations to the H2 (alpha-proton) and H3 protons.
-
Fail State: If you see strong 13C signals in the aliphatic region (20-60 ppm) that correspond to C2, C3, C4, or C5, the sample is scrambled or is U-13C labeled.
Figure 2: The "Self-Validating" Quality Control Workflow. This sequence prevents the use of compromised reagents in downstream applications.
Application Case Study: Metabolic Flux Analysis
In metabolic research, L-Proline (1-13C) is a specific probe for Proline Dehydrogenase (PRODH) activity and the entry of proline into the TCA cycle.
Mechanism[9]
-
Transport: L-Proline (1-13C) enters the mitochondria.
-
Oxidation: PRODH converts it to P5C (Pyrroline-5-carboxylate).
-
Conversion: P5C is converted to Glutamate.
-
Decarboxylation: If Glutamate enters the TCA cycle via
-Ketoglutarate, the C1 label (originally from Proline) is released as during the conversion of -Ketoglutarate to Succinyl-CoA (mediated by -KGDH).
Experimental Readout:
-
Breath Test: Detection of
indicates active proline catabolism. -
NMR: Absence of label in downstream TCA metabolites (Succinate, Fumarate) confirms the C1 carbon was lost, validating the pathway topology.
Figure 3: Metabolic fate of L-Proline (1-13C). The label (blue) tracks to
References
-
Sigma-Aldrich. L-Proline-1-13C Product Specification (589497).[6] Retrieved from
-
Cambridge Isotope Laboratories. L-Proline (1-13C) Product Page (CLM-510).[3] Retrieved from
-
Eurisotop. Amino Acid Isotopes for NMR and MS. Retrieved from
-
Antoniewicz, M. R. (2015). Methods in Molecular Biology: 13C Metabolic Flux Analysis.[7] Link to concept:
-
Wishart, D. S., et al. (2013). HMDB: The Human Metabolome Database (Proline spectral data). Retrieved from
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. L-脯氨酸-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 3. L-PROLINE | Eurisotop [eurisotop.com]
- 4. isotope.com [isotope.com]
- 5. phoenix-sci.com [phoenix-sci.com]
- 6. L-Proline-13C5 13C 99atom , 99 CP 201740-83-2 [sigmaaldrich.com]
- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Advanced Utilization of L-Proline (1-13C) in Proteomics and Structural Biology
Executive Summary
The strategic incorporation of L-Proline (1-13C) —where the stable carbon-13 isotope is positioned exclusively at the carboxyl group (
This guide delineates the mechanistic basis, experimental workflows, and data interpretation frameworks for leveraging L-Proline (1-13C) in protein synthesis and dynamics studies.
Physicochemical Basis & Isotopic Advantage
Proline is unique among amino acids due to its cyclic pyrrolidine side chain, which restricts conformational freedom (
Why 1-13C Labeling?
The
-
NMR Silence/Selectivity: In uniformly labeled samples, strong
couplings between and broaden signals. 1-13C labeling eliminates homonuclear coupling to the side chain, sharpening the carbonyl signal. -
Vibrational Isolation: The heavy isotope (
) increases the reduced mass of the oscillator, shifting the infrared absorption frequency (Amide I band) significantly, allowing "spectral editing."
Quantitative Isotope Effects
| Parameter | Native ( | Labeled ( | Application | |
| NMR Chemical Shift ( | ~175 ppm | ~175 ppm | N/A | Backbone Assignment |
| IR Frequency (Amide I) | ~1650 | ~1610 | ~40 | Site-Specific Structure |
| Gyromagnetic Ratio ( | N/A | 6.728 rad/T·s | N/A | REDOR Distance |
Structural Biology Applications
Solid-State NMR: REDOR Distance Measurement
Rotational-Echo Double-Resonance (REDOR) is the gold standard for measuring heteronuclear distances in solids. L-Proline (1-13C) is frequently paired with
Mechanism: The 1-13C label serves as the "observer" spin. A dephasing pulse train is applied to the "coupling" spin (e.g.,
Workflow Visualization (REDOR Logic):
Probing Cis-Trans Isomerization
The peptide bond preceding proline can exist in cis or trans states.[1][2][3] The 1-13C carbonyl chemical shift is sensitive to this state, but often the
-
Trans: Typical conformation (>90% in folded proteins).
-
Cis: Often found in turns or active sites (e.g., Cyclophilin substrates).
-
Detection: The 1-13C resonance will split into two distinct peaks if the exchange rate is slow on the NMR timescale.
Infrared Spectroscopy: Isotope Editing
In FTIR, the Amide I band (primarily C=O stretching) is a broad envelope containing contributions from all peptide bonds. By labeling specific proline residues with 1-13C, you "edit" the spectrum.
The Shift: The mass increase from 12 to 13 causes a redshift of approximately 35–45 cm⁻¹ .
-
Unlabeled Protein: Large band at 1650 cm⁻¹.
-
Labeled Protein: Small, resolved band at ~1610 cm⁻¹.
Utility: This allows researchers to determine if a specific proline residue is involved in a
Metabolic Flux & Collagen Synthesis
L-Proline (1-13C) is the tracer of choice for studying fibrosis and collagen turnover. Collagen contains high levels of proline and hydroxyproline.
Pathway Logic:
-
Uptake: Cells take up L-Proline (1-13C).
-
Incorporation: Proline is incorporated into Pro-collagen.
-
Modification: Prolyl-4-hydroxylase converts specific Pro residues to Hydroxyproline (Hyp).
-
Analysis: Mass spectrometry (GC-MS or LC-MS) measures the enrichment of Pro and Hyp. The ratio indicates the fractional synthesis rate and the efficiency of post-translational modification.
Pathway Visualization:
Experimental Protocol: Selective Labeling in Auxotrophic E. coli
This protocol ensures high-efficiency (>95%) incorporation of L-Proline (1-13C) into a target protein for NMR or IR studies.
Prerequisites:
-
Strain: Proline auxotroph (e.g., E. coli strain lacking proA or proC genes).
-
Medium: M9 Minimal Medium (Isotope free except for the label).
-
Label: L-Proline (1-13C) (Target concentration: 50–100 mg/L).
Step-by-Step Methodology
-
Pre-Culture (Adaptation):
-
Inoculate the auxotrophic strain in 5 mL M9 medium supplemented with unlabeled L-Proline (50 mg/L), Glucose (0.4%), and antibiotics.
-
Grow overnight at 37°C. This adapts the cells to minimal media.
-
-
Expression Culture Setup:
-
Inoculate the main culture (e.g., 1 L M9) with the pre-culture (1:100 dilution).
-
Critical Step: Use a limiting amount of unlabeled proline (e.g., 10-20 mg/L) initially. This allows cell mass accumulation but ensures the unlabeled proline is depleted exactly when the cells reach induction density (
).
-
-
The "Shift" & Induction:
-
Monitor
. When growth plateaus (indicating proline depletion), wait 15–20 minutes to ensure complete consumption of unlabeled amino acids. -
Add L-Proline (1-13C) to a final concentration of 60 mg/L.
-
Immediately induce protein expression (e.g., add IPTG to 1 mM).
-
Proceed with expression (e.g., 4 hours at 37°C or overnight at 20°C).
-
-
Harvest & Purification:
-
Harvest cells by centrifugation.
-
Purify protein using standard affinity chromatography (Ni-NTA, etc.).
-
Validation: Verify incorporation using Mass Spectrometry (intact mass shift of +1 Da per proline residue).
-
References
-
Weliky, D. P., et al. (2015). REDOR solid-state NMR as a probe of the membrane locations of membrane-associated peptides and proteins. Journal of Magnetic Resonance.[4] [Link]
-
Barth, A. (2007). Infrared spectroscopy of proteins.[5][6] Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]
-
Hollinshead, K. E. R., et al. (2018). Metabolic flux analysis of collagen synthesis. The Plant Journal (Contextual reference for MFA methodologies). [Link]
-
Li, S., et al. (2015).[5] The (13)C Amide I Band Is Still Sensitive to Conformation Change When the Regular Amide I Band Cannot Be Distinguished.[5] Chemical Communications.[5] [Link]
-
Phang, J. M. (2019). The regulatory mechanisms of proline and hydroxyproline metabolism.[7] Cell & Bioscience. [Link]
Sources
- 1. Structural insight into proline cis/trans isomerization of unfolded proteins catalyzed by the trigger factor chaperone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrative characterization of proline cis and trans conformers in a disordered peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline isomerization in epigenetics - Wikipedia [en.wikipedia.org]
- 4. imrpress.com [imrpress.com]
- 5. The (13)C amide I band is still sensitive to conformation change when the regular amide I band cannot be distinguished at the typical position in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Proline Metabolism and Flux Using L-[1-¹³C]proline Stable Isotope Tracing
Abstract
Proline metabolism is a critical nexus for cellular bioenergetics, redox homeostasis, and biosynthesis. Dysregulation of proline metabolic pathways is implicated in numerous pathologies, including cancer and fibrotic diseases, making it a key area of investigation for both basic research and therapeutic development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of L-[1-¹³C]proline as a stable isotope tracer to quantitatively assess the dynamics of proline metabolism. We present the theoretical underpinnings of proline metabolic flux, detailed, field-tested protocols for cell culture labeling, metabolite extraction, and sample analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), along with guidelines for data interpretation.
Part I: Theoretical Background & Scientific Rationale
The Proline Metabolic Hub
Proline is a non-essential amino acid whose metabolism is compartmentalized between the cytosol and mitochondria. It exists in a dynamic cycle with glutamate and α-ketoglutarate (α-KG), directly linking it to the Tricarboxylic Acid (TCA) cycle.[1][2]
-
Anabolic Pathway (Synthesis): Proline is synthesized from glutamate in the cytosol. Glutamate is converted to Δ1-pyrroline-5-carboxylate (P5C) by P5C synthetase (P5CS). P5C is then reduced to proline by P5C reductase (PYCR).[2]
-
Catabolic Pathway (Oxidation): Proline catabolism occurs in the mitochondria. Proline is oxidized back to P5C by proline dehydrogenase/oxidase (PRODH/POX), a mitochondrial inner-membrane enzyme.[1][3] This reaction transfers electrons to the electron transport chain, contributing to ATP production.[1] P5C is subsequently converted to glutamate by P5C dehydrogenase (P5CDH).[2] Glutamate can then be converted to the TCA cycle intermediate α-KG.
This metabolic cycle is crucial for maintaining cellular redox balance (NADP+/NADPH ratios), supplying energy, and providing precursors for nucleotide and protein synthesis.[3]
Principle of L-[1-¹³C]proline Tracing
Stable isotope tracing is a powerful technique to elucidate metabolic pathway activity by tracking the fate of labeled atoms through a metabolic network.[4][5] L-[1-¹³C]proline contains a heavy carbon isotope at the carboxyl position (C1).
When cells are cultured in media containing L-[1-¹³C]proline, the labeled proline is taken up and incorporated into various metabolic pathways. By using mass spectrometry to measure the mass isotopologue distribution (MID) of downstream metabolites, we can quantify the contribution of proline to these pathways.[6]
The key analytical insight afforded by the L-[1-¹³C]proline tracer is its utility in specifically measuring the flux through the PRODH/POX-mediated catabolic pathway. During the oxidation of proline to P5C, the C1 carboxyl group is lost. Therefore, while proline itself will be detected as M+1 (one ¹³C atom), the glutamate derived from it via this pathway will be M+0 (unlabeled). Conversely, if labeled proline is used for protein synthesis, the M+1 label will be retained. This allows for the precise dissection of proline's fate.
Part III: Detailed Protocols
These protocols are optimized for adherent cells cultured in 6-well plates. Adjust volumes as necessary for different culture formats.
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Culture in standard growth medium for 24 hours.
-
Prepare Labeling Medium: Prepare proline-free cell culture medium supplemented with dialyzed fetal bovine serum (dFBS) and the desired concentration of L-[1-¹³C]proline (e.g., 0.2 mM). Warm to 37°C.
-
Media Switch: Aspirate the standard growth medium from the cells. Gently wash the cell monolayer twice with pre-warmed phosphate-buffered saline (PBS).
-
Initiate Labeling: Add 2 mL of the prepared labeling medium to each well.
-
Incubation: Return the plates to the incubator (37°C, 5% CO₂) and incubate for the desired time points.
Protocol 2: Metabolite Extraction
This protocol is designed to rapidly quench metabolic activity and efficiently extract polar metabolites. [7]All steps should be performed on ice or at 4°C to minimize metabolic changes.
-
Quenching: At the end of the incubation period, aspirate the labeling medium. Immediately place the 6-well plate on a bed of dry ice.
-
Washing: Quickly wash the cells with 1.5 mL of ice-cold 0.9% NaCl solution to remove extracellular metabolites. [8]Aspirate the saline wash completely. This step is critical to avoid salt contamination in the MS analysis. [8]3. Extraction: Add 1 mL of ice-cold, MS-grade 80% methanol / 20% water (v/v) to each well. [8]4. Cell Lysis: Place the plate on a rocker in a cold room (4°C) for 15 minutes to ensure complete cell lysis and metabolite extraction.
-
Harvesting: Scrape the cells using a cell scraper and transfer the resulting cell lysate/methanol mixture into a pre-chilled 1.5 mL microcentrifuge tube. [7]6. Pellet Protein: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris. [7]7. Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new, labeled microcentrifuge tube.
-
Storage: Store the extracts at -80°C until LC-MS analysis. [9]Avoid repeated freeze-thaw cycles. [9]
Part IV: Data Acquisition & Analysis
LC-MS/MS Instrumentation and Method
Analysis of polar metabolites like amino acids is typically performed using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [7]
| Table 1: Example LC-MS/MS Parameters for Proline Metabolite Analysis | |
|---|---|
| Parameter | Setting |
| LC Column | HILIC Column (e.g., SeQuant ZIC-pHILIC) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.8 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 85% B, decrease to 20% B over 15 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Ionization Mode | ESI Negative & Positive (switching) |
| Scan Range (m/z) | 70 - 1000 |
| Resolution | > 70,000 |
| Data Acquisition | Full Scan |
Data Analysis and Interpretation
The primary output of the LC-MS analysis is the Mass Isotopologue Distribution (MID) for each metabolite of interest. An isotopologue is a molecule that differs only in its isotopic composition.
-
Identify Peaks: Identify the chromatographic peaks for proline, glutamate, and other related metabolites based on their accurate mass and retention time.
-
Extract MIDs: For each metabolite, extract the ion intensity for the monoisotopic peak (M+0) and its subsequent isotopologues (M+1, M+2, etc.).
-
Correct for Natural Abundance: The raw MIDs must be corrected for the natural abundance of ¹³C and other heavy isotopes. This can be done using established algorithms and software tools. [10]4. Calculate Fractional Contribution (FC): The fractional contribution of the tracer to a metabolite pool can be calculated to understand the relative activity of the pathway. For a metabolite with 5 carbons, like glutamate, the FC from ¹³C-proline would be calculated based on the abundance of labeled isotopologues.
| Table 2: Example Corrected MID Data after 24h Labeling with L-[1-¹³C]proline | |||
| Metabolite | Isotopologue | Relative Abundance (%) | Interpretation |
| Intracellular Proline | M+0 | 5% | Represents unlabeled proline from endogenous synthesis or initial pools. |
| M+1 | 95% | High labeling efficiency; the cell is actively taking up the tracer. | |
| Intracellular Glutamate | M+0 | 98% | The vast majority of glutamate is unlabeled. |
| M+1 | 2% | Minimal labeling, likely from other carbon sources or slow turnover. | |
| Interpretation: The high M+1 enrichment in proline shows successful tracer uptake. The lack of M+1 enrichment in glutamate (predominantly M+0) confirms that the primary fate of the ¹³C label from proline's carboxyl group is loss via PRODH/POX-mediated oxidation, providing a direct measure of proline catabolic flux. |
Part V: Troubleshooting & Best Practices
-
Low Labeling Enrichment:
-
Cause: Unlabeled proline in the medium (from serum or contamination).
-
Solution: Use dialyzed FBS and high-purity reagents. Ensure complete washing before adding labeling media.
-
-
Poor Chromatographic Peak Shape:
-
Cause: Salt contamination from PBS or saline washes.
-
Solution: Use 0.9% NaCl instead of PBS. [8]Ensure the wash solution is completely aspirated before adding the extraction solvent.
-
-
Metabolic Quenching:
-
Best Practice: The transition from incubation to extraction must be as rapid as possible. Placing plates on dry ice effectively halts enzymatic activity. Using ice-cold extraction solvent is crucial. [7]
-
Part VI: References
-
Liang, D., et al. (2015). Determination of proline in human serum by a robust LC-MS/MS method. Biomedical Chromatography. [Link]
-
You, L., et al. (2011). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of Visualized Experiments. [Link]
-
Crown, S. B., et al. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine. [Link]
-
Wojtowicz, W., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites. [Link]
-
McCullagh Research Group. (n.d.). Isotope Tracer Analysis and Metabolic Flux Analysis. University of Oxford. [Link]
-
Abrego, J., et al. (2021). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Metabolites. [Link]
-
Zhang, J., et al. (2017). Isotope Tracing and Mass Spectrometry for Metabolomic Research. Cancer Metabolomics. [Link]
-
Bates, L. S., et al. (1973). Rapid determination of free proline for water-stress studies. Plant and Soil. [Link]
-
Carillo, P., & Gibon, Y. (2011). Protocol: Extraction and determination of proline. ResearchGate. [Link]
-
Forlani, G., et al. (2019). A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. Plants. [Link]
-
Jang, C., et al. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Systems Biology. [Link]
-
Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Princeton University Mass Spectrometry Core. [Link]
-
Phang, J. M., et al. (2015). Proline Metabolism and Microenvironmental Stress. Annual Review of Nutrition. [Link]
-
Bio-protocol. (n.d.). Extraction of the Polar Metabolites from Adherent Mammalian Cells. Bio-protocol Website. [Link]
-
Webb, E. K., et al. (2021). Analysis of amino acid C-13 abundance from human and faunal bone collagen using liquid chromatography/isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Liang, X., et al. (2013). Connecting proline metabolism and signaling pathways in plant senescence. Frontiers in Plant Science. [Link]
-
McCullagh Group. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. [Link]
-
Han, Y., et al. (2021). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Canelas, A. B., et al. (2009). Evaluation of Extraction Protocols for Simultaneous Polar and Non-Polar Yeast Metabolite Analysis Using Multivariate Projection Methods. Metabolites. [Link]
-
D'Aniello, C., et al. (2017). The Janus-like role of proline metabolism in cancer. Trends in Cancer. [Link]
-
Wikipedia. (n.d.). Proline. Wikipedia, The Free Encyclopedia. [Link]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering. [Link]
-
Fan, T. W., et al. (2012). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolomics. [Link]
Sources
- 1. Overview of Proline Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | Connecting proline metabolism and signaling pathways in plant senescence [frontiersin.org]
- 3. Proline Metabolism and Microenvironmental Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rockefeller.edu [rockefeller.edu]
- 9. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 10. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-PROLINE (1-13C) Sample Preparation in NMR Spectroscopy
Introduction: The Significance of Positional Isotopic Labeling with L-Proline (1-13C) in NMR-Based Research
In the landscape of modern analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating molecular structure, dynamics, and metabolic pathways. The strategic use of stable isotope-labeled compounds, such as L-Proline (1-13C), is paramount for enhancing the precision and scope of NMR-based investigations. The natural abundance of the NMR-active ¹³C isotope is a mere 1.1%, which often results in low signal-to-noise ratios and long acquisition times for complex biomolecules. By enriching a specific atomic position—in this case, the C1 carboxyl carbon of L-proline—we can dramatically amplify the NMR signal from that site, enabling a host of sophisticated experiments.[1]
This targeted enrichment serves several critical functions. In metabolic flux analysis, L-Proline (1-13C) acts as a tracer, allowing researchers to follow the metabolic fate of the carboxyl carbon as proline is integrated into various biological pathways.[2][3] For protein and peptide structural studies, this specific labeling can simplify complex spectra and provide unambiguous anchor points for resonance assignment.[4][5] The large chemical shift range and favorable relaxation properties of the ¹³C nucleus make it an invaluable probe for cellular chemistry.[1]
This guide provides a comprehensive, field-tested framework for the preparation of L-Proline (1-13C) samples for NMR spectroscopy. Moving beyond a simple recitation of steps, we will delve into the causality behind each procedural choice, ensuring a robust and reproducible methodology grounded in scientific integrity.
Part 1: Foundational Knowledge and Pre-analysis Considerations
Before proceeding to the bench, a thorough understanding of the material, solvent, and hardware is critical. This initial planning phase is designed to prevent common errors that can compromise data quality.
Analyte Profile: L-Proline (1-13C)
-
Molecular Weight: Approximately 116.12 g/mol .[6]
-
Isotopic Purity: Typically ≥99 atom % ¹³C at the C1 position.[7]
-
Chemical Purity: Generally ≥98%.[6]
-
Storage: L-Proline (1-13C) is a stable solid but should be stored under refrigerated conditions (+2°C to +8°C) and protected from light to maintain its integrity.[6]
The Critical Choice of Deuterated Solvent
The selection of an appropriate deuterated solvent is arguably the most crucial decision in sample preparation. The solvent must not only fully solubilize the analyte but also be compatible with the intended NMR experiment and downstream applications. Deuterated solvents are used to avoid overwhelming the spectrum with solvent protons and to provide a signal for the spectrometer's deuterium lock system.[8]
For L-proline, a zwitterionic amino acid, solubility can be challenging in common organic solvents.
-
Deuterium Oxide (D₂O): This is the most common and recommended solvent for L-proline due to its high polarity and ability to dissolve amino acids readily. It is essential for studying biological systems under near-physiological conditions.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A highly polar aprotic solvent that can be an alternative if D₂O is not suitable. However, some amino acids may exhibit limited solubility.[9][10]
-
Methanol-d₄ (CD₃OD): Can be used, sometimes in combination with D₂O, to improve solubility or alter chemical shifts.[9][11]
-
Chloroform-d (CDCl₃): Generally unsuitable for free L-proline due to its non-polar nature.[9][10]
Expert Insight: The pH of aqueous samples (D₂O) significantly impacts the chemical shifts of amino acid carbons, particularly those near ionizable groups like the carboxyl and amino groups.[12] Therefore, buffering the sample to a stable, known pH is often necessary for reproducibility.
NMR Tube Quality and Cleanliness
The quality of the NMR tube directly affects the magnetic field homogeneity (shimming) and, consequently, the spectral resolution.
-
Selection: Always use high-quality, unscratched NMR tubes rated for the spectrometer's field strength (e.g., 500 MHz or higher).[8] Low-quality tubes can have imperfections that make proper shimming impossible.
-
Cleaning: Tubes must be scrupulously clean. A common and effective cleaning protocol involves soaking in a suitable cleaning solution (e.g., acetone or a specialized NMR tube cleaner), followed by thorough rinsing with deionized water and a final rinse with acetone.[13] For stubborn residues, a soak in concentrated nitric acid (≤70%) followed by extensive water rinsing and neutralization can be employed.[13]
-
Drying: Dry tubes in an oven at a low temperature (50-60°C) while positioned upright to prevent warping.[13][14] High temperatures can deform the tube, compromising its performance.
Part 2: Experimental Protocols
This section details the step-by-step methodologies for preparing both qualitative and quantitative NMR samples of L-Proline (1-13C).
Protocol for Standard Qualitative ¹³C NMR Analysis
This protocol is designed for routine structural confirmation and chemical shift determination.
Objective: To prepare a sample of L-Proline (1-13C) for obtaining a high-resolution ¹³C NMR spectrum.
Materials:
-
L-Proline (1-13C)
-
Deuterium Oxide (D₂O) or other appropriate deuterated solvent
-
High-precision analytical balance (readability to 0.01 mg)
-
High-quality 5 mm NMR tube
-
Small glass vial (e.g., 2 mL)
-
Volumetric micropipettes
-
Pasteur pipette with a small plug of glass wool
Methodology:
-
Weighing the Analyte: Accurately weigh between 5 mg and 30 mg of L-Proline (1-13C) into a clean, dry glass vial.[13]
-
Causality: This concentration range is a balance between ensuring sufficient signal-to-noise (S/N) for ¹³C NMR, which is inherently less sensitive than ¹H NMR, and avoiding viscosity issues that can broaden spectral lines.[8]
-
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O) to the vial.[8]
-
Causality: This volume is standard for 5 mm NMR tubes and ensures the sample height is optimized for the NMR probe's detection coil, which is crucial for achieving good shims and maximum signal.[14]
-
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the solid. Visually inspect the solution against a bright light to confirm no particulate matter remains.
-
Causality: Complete dissolution is non-negotiable. Undissolved solids will drastically degrade the magnetic field homogeneity, leading to broad, uninterpretable peaks.
-
-
Filtration and Transfer: Filter the solution directly into the NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.
-
Causality: This step removes any microscopic dust or undissolved particles that could interfere with shimming. Cotton wool should be avoided as solvents can leach impurities from it.
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.
-
Pre-acquisition: Before inserting the sample into the spectrometer, wipe the outside of the tube clean and ensure it is at thermal equilibrium with the surrounding environment.
Protocol for Quantitative NMR (qNMR) Analysis
This protocol is for determining the precise concentration or purity of L-Proline (1-13C). It requires the addition of a certified internal standard.
Objective: To prepare a sample for the accurate quantification of L-Proline (1-13C) using qNMR.
Additional Materials:
-
Certified Internal Standard (e.g., DSS for aqueous solutions, maleic acid)
-
Microbalance (readability to at least 0.01 mg, 0.001 mg preferred).[15]
Methodology:
-
Selection of Internal Standard: Choose an internal standard that is soluble in the selected solvent, chemically inert with L-proline, and has at least one sharp resonance peak that is well-resolved from the analyte signals.[16]
-
Accurate Weighing:
-
Accurately weigh a specific amount of L-Proline (1-13C) (e.g., 10 mg) into a clean vial. Record the mass with the highest possible precision.[15][17]
-
Accurately weigh a known amount of the internal standard into the same vial. The goal is to achieve a molar ratio between the standard and analyte that is close to 1:1 for optimal integration accuracy.[15]
-
Causality: qNMR relies on the direct proportionality between signal integral and the number of nuclei. Therefore, the accuracy of the final quantification is fundamentally dependent on the accuracy of the initial mass measurements.[15][18]
-
-
Solvent Addition: Add a precise volume of deuterated solvent (e.g., 0.600 mL) to the vial.
-
Causality: While the ratio of integrals is the primary measurement, maintaining a consistent and known solvent volume is good practice and helps in achieving consistent shimming.[17]
-
-
Dissolution, Transfer, and Capping: Follow steps 3, 4, and 5 from the qualitative protocol to ensure complete dissolution and a particle-free sample.
Part 3: Data Summary and Visualization
Quantitative Sample Preparation Parameters
| Parameter | Recommended Range | Rationale |
| Analyte Mass (¹³C NMR) | 5 - 30 mg | Balances signal strength with solubility and viscosity concerns.[13] |
| Analyte Mass (¹H NMR) | 1 - 5 mg | ¹H is much more sensitive, requiring less material.[13] |
| Solvent Volume (5 mm tube) | 0.6 - 0.7 mL | Optimal for standard NMR probes to ensure good shimming and signal detection.[8][14] |
| qNMR Analyte Mass | 10 - 20 mg | Ensures sufficient signal-to-noise for accurate integration.[15] |
| Internal Standard Ratio | ~1:1 (molar) | Provides comparable peak intensities for accurate integration.[15] |
Workflow Diagrams
A visual representation of the sample preparation process ensures clarity and reproducibility.
Caption: Workflow for preparing a qualitative L-Proline (1-13C) NMR sample.
Caption: Workflow for preparing a quantitative L-Proline (1-13C) NMR sample.
Part 4: Trustworthiness and Self-Validation
A protocol's trustworthiness is established by its inherent checks and balances.
-
Visual Inspection: The clarity of the final solution is a primary validation step. Any visible particulates are an immediate indicator of a failed preparation.
-
Spectrometer Feedback: The shimming process provides direct feedback on sample quality. A sample that is difficult to shim, despite a high-quality tube, often points to concentration gradients or residual solid matter.[8]
-
Reference Spectra: For qualitative analysis, comparing the obtained ¹³C chemical shift of the labeled carboxyl group (expected around 177 ppm, but pH-dependent) against literature values or a previously run internal standard provides confirmation of the analyte's identity.[19]
-
qNMR Consistency: In qNMR, running replicates (e.g., preparing three separate samples) is a robust method to validate the precision of the entire workflow, from weighing to data processing.
By adhering to these protocols and understanding the scientific principles that underpin them, researchers in drug development and metabolic studies can ensure the acquisition of high-quality, reproducible NMR data from L-Proline (1-13C), thereby enhancing the integrity and impact of their scientific findings.
References
-
ResearchGate. 13 C NMR chemical shifts of the carbonyl carbons of...[Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]
-
National Institutes of Health. Nuclear magnetic resonance spectroscopy reveals the metabolic origins of proline excreted by an Escherichia coli derivative during growth on [13C]acetate - PMC. [Link]
-
University of Maryland. NMR Sample Requirements and Preparation. [Link]
-
National Institutes of Health. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
ResearchGate. Which solvents I should use for taking NMR of amino acid?[Link]
-
ACS Publications. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry. [Link]
-
Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]
-
Phoenix Scientific. Stable Isotope Standards For Mass Spectrometry. [Link]
-
EPIC. 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]
-
PubMed. 13C-nuclear Magnetic Resonance Studies of 85% 13C-enriched Amino Acids and Small Peptides. pH Effects on the Chemical Shifts, Coupling Constants, Kinetics of Cis-Trans Isomerisation and Conformation Aspects. [Link]
-
BMRB. bmse000047 L-Proline at BMRB. [Link]
-
National Institutes of Health. NMR-based metabolite studies with 15N amino acids - PMC. [Link]
-
University of Florida. Quantitative NMR Spectroscopy. [Link]
-
PNAS. 13C-nuclear magnetic resonance study of [85% 13C-enriched proline]thyrotropin releasing factor. [Link]
-
ResearchGate. =C NMR chemical shifts 6" (tpm, relative to internal TMS) of proline...[Link]
-
National Institutes of Health. Profiling the metabolism of human cells by deep 13C labeling - PMC. [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
MDPI. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
Oxford Academic. A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluoresce. [Link]
-
MDPI. Temperature-Driven Maillard Conjugation and Phenolic Changes in Dried Lychee Pulp: Implications for Antioxidative Enhancement. [Link]
Sources
- 1. ckisotopes.com [ckisotopes.com]
- 2. Nuclear magnetic resonance spectroscopy reveals the metabolic origins of proline excreted by an Escherichia coli derivative during growth on [13C]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 6. isotope.com [isotope.com]
- 7. L-Proline-13C5 13C 99atom , 99 CP 201740-83-2 [sigmaaldrich.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. NMR Solvents [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 13C-nuclear magnetic resonance studies of 85% 13C-enriched amino acids and small peptides. pH effects on the chemical shifts, coupling constants, kinetics of cis-trans isomerisation and conformation aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. organomation.com [organomation.com]
- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 15. emerypharma.com [emerypharma.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. usp.org [usp.org]
- 19. bmse000047 L-Proline at BMRB [bmrb.io]
Application Note: GC-MS Analysis of L-Proline (1-13C) Incorporation
Introduction & Principle
This protocol details the quantification of L-Proline (1-13C) incorporation into cellular proteins and free amino acid pools using Gas Chromatography-Mass Spectrometry (GC-MS). This method is critical for Metabolic Flux Analysis (MFA) and studying collagen synthesis, where proline hydroxylation is a key rate-limiting step.
The Scientific Challenge: Carbon Retention
The primary technical challenge in analyzing 1-13C labeled amino acids is selecting a derivative and fragment ion that retains the C1 carboxyl carbon. Many common electron ionization (EI) fragmentation pathways (e.g., decarboxylation) result in the loss of the C1 atom, rendering the isotopic label invisible.
Solution: This protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) derivatization.[1][2] The resulting Proline-di-TBDMS derivative yields a dominant
Experimental Workflow
Reagents & Materials[3][4]
-
Tracer: L-Proline (1-13C), 99 atom % 13C.
-
Derivatization Reagent: MTBSTFA + 1% TBDMCS (tert-butyldimethylchlorosilane).
-
Solvents: Acetonitrile (anhydrous), Pyridine (anhydrous), Ethyl Acetate, Methanol.
-
Internal Standard: L-Norleucine or U-13C-Proline (optional but recommended).
-
Equipment: GC-MS (Single Quadrupole), lyophilizer, heating block.
Workflow Diagram
Caption: End-to-end workflow for 1-13C Proline analysis, distinguishing between protein-bound (hydrolysis required) and free metabolite pool pathways.
Detailed Protocol Steps
Step 1: Sample Extraction & Hydrolysis
For Free Amino Acids:
-
Extract cells/tissue with cold 80% Methanol (-20°C).
-
Add Internal Standard (e.g., 5 nmol Norleucine).
-
Centrifuge (14,000 x g, 10 min) and collect supernatant.
-
Dry supernatant completely under nitrogen or vacuum.
For Protein-Bound Proline (Collagen):
-
Precipitate proteins (e.g., TCA or acetone precipitation).
-
Resuspend pellet in 6N HCl (hydrochloric acid).
-
Incubate at 110°C for 16-24 hours in a sealed, hydrolysis-grade vial.
-
Critical: Evaporate HCl completely. Residual acid interferes with derivatization.[3]
Step 2: Derivatization (MTBSTFA)
The tert-butyldimethylsilyl (TBDMS) derivative is chosen for its stability and favorable fragmentation.
-
To the dried residue, add 50 µL Acetonitrile and 50 µL MTBSTFA + 1% TBDMCS .
-
Seal vial tightly.
-
Incubate at 100°C for 60 minutes .
-
Allow to cool. Transfer to GC autosampler vial with insert.
-
Note: If the sample is too concentrated, dilute with Ethyl Acetate or Hexane after reaction.
-
Step 3: GC-MS Method Parameters
Column: Agilent DB-5MS UI or equivalent (30m x 0.25mm x 0.25µm). Carrier Gas: Helium @ 1.0 mL/min (Constant Flow). Inlet: 280°C, Split Mode (Ratio 1:10 to 1:50 depending on sample mass).
Oven Program:
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|
| - | 100 | 1.0 |
| 20 | 300 | 5.0 |
| Total Time | | 16.0 min |
MS Acquisition (SIM Mode):
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Ionization: EI (70 eV)
-
Dwell Time: 50-100 ms per ion
Target Ions (SIM Table):
| Analyte | Derivative | Fragment Type | Target Ion (m/z) | Confirmation Ion |
| L-Proline | di-TBDMS | 286.2 | 184.1 | |
| L-Proline (1-13C) | di-TBDMS | 287.2 | - | |
| Hydroxyproline | tri-TBDMS | 416.3 | 388.2 |
-
m/z 286: Corresponds to the fragment
. This fragment retains the entire amino acid backbone, including C1. -
m/z 184: Corresponds to
. Do not use for quantification of 1-13C labels as it loses the C1 carbon.
Fragmentation Logic & Validation
Understanding the fragmentation is vital to ensure you are tracking the labeled carbon.
Caption: Fragmentation pathway of Proline-di-TBDMS. The [M-57]+ ion (green path) is required to detect the 1-13C label located at the C1 position.
Data Analysis & Calculation
Natural Abundance Correction
Because silicon (Si) has significant natural isotopes (
Formula for Mole Percent Excess (MPE):
Where:
- is the ratio measured in an unlabeled control sample (typically ~0.15 to 0.20 for TBDMS derivatives due to Si isotopes).
Troubleshooting
-
Low Signal: Ensure water is completely removed before derivatization. MTBSTFA is moisture sensitive.[2]
-
Peak Tailing: Indicates active sites in the GC inlet. Change the liner and cut 10cm from the column guard.
-
Incomplete Hydrolysis: If analyzing collagen, ensure 110°C is maintained for at least 16h; peptide bonds in collagen are robust.
References
-
NIST Mass Spectrometry Data Center. "L-Proline, 2TBDMS derivative Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][4]
- Antoniewicz, M. R., et al. "Elementary metabolite units (EMU): a novel framework for modeling isotopic distributions." Metabolic Engineering, 2007. (Foundational text for 13C flux analysis logic).
- Hiller, K., et al. "System for the statistical analysis of 13C-isotope enrichment data." Metabolomics, 2010. (Reference for correction algorithms).
Sources
Technical Support Center: L-PROLINE (1-13C) Experimental Optimization
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimizing Quenching & Extraction for 13C-Proline Flux Analysis
Executive Summary: The "Metabolic Snapshot" Challenge
Welcome to the technical support hub. You are likely here because your L-Proline (1-13C) data shows high variability, inconsistent enrichment, or "scrambled" labeling patterns.
The Core Problem: L-Proline is not just a structural amino acid; it is a rapid metabolic fuel source. Upon cellular stress (including the stress of harvesting), Proline Dehydrogenase (PRODH) rapidly converts Proline to P5C and subsequently to Glutamate, feeding the TCA cycle.
If your quenching step is too slow (>5 seconds) or causes membrane permeabilization before enzyme inactivation ("Cold Shock"), your 1-13C label will either:
-
Leak out into the quenching solvent (loss of pool size).
-
Metabolize into Glutamate pools (dilution of isotopic enrichment).
This guide prioritizes leakage prevention and enzymatic arrest .
Troubleshooting Hub: Symptom-Based Solutions
Symptom A: High Variability in Intracellular Proline Pool Size
Diagnosis: Metabolite Leakage (The "Cold Shock" Effect). When cells are hit with cold organic solvents (e.g., -40°C Methanol), the membrane undergoes a phase transition, temporarily becoming porous before the enzymes are frozen. Intracellular proline, being a small zwitterion, leaks out rapidly.
-
Immediate Fix (Adherent Cells): Do not wash with cold PBS. Use a warm (37°C) rapid wash (<2s) followed immediately by Liquid Nitrogen (LN2) or -80°C 80% Methanol .
-
Immediate Fix (Suspension Cells): Switch from centrifugation to Fast Filtration . Centrifugation takes too long (metabolism continues) or requires cold temperatures that trigger leakage.
Symptom B: "Scrambled" or Unexpected 13C Labeling Downstream
Diagnosis: Incomplete Enzymatic Quenching. If you see 13C label appearing in TCA cycle intermediates (e.g., Succinate, Malate) faster than physiologically possible, your quenching method failed to stop PRODH activity instantly.
-
Technical Insight: 1-13C Proline loses its label as CO2 if it enters the TCA cycle fully. Retention of the label implies it hasn't passed certain decarboxylation steps.
-
Correction: Ensure quenching temperature is below -40°C . -20°C is insufficient for total enzymatic arrest of high-turnover enzymes.
Symptom C: Low Signal Intensity in LC-MS/NMR
Diagnosis: Matrix Effects or Ion Suppression. Quenching agents (like HEPES or high salt from PBS washes) can suppress ionization in LC-MS.
-
Correction: Use volatile buffers (ammonium carbonate) if a buffer is strictly necessary, or rely on rapid water washes. For NMR, ensure complete removal of paramagnetic ions.
Decision Logic & Workflows (Visualized)
Figure 1: Method Selection Decision Tree
Caption: Logical flow to determine the optimal quenching method based on cell type and analytical platform.
Figure 2: The "Gold Standard" Workflow (Adherent Cells)
Caption: Step-by-step protocol minimizing PRODH activity and leakage during 13C-Proline experiments.
The "Gold Standard" Protocols
Based on the trade-off between leakage and metabolic arrest , these are the validated protocols.
Protocol A: Modified Cold Methanol (Adherent Cells)
Best for: Mammalian cell lines (HeLa, HEK293) attached to plates.
-
Preparation: Pre-chill 80% Methanol/20% Water to -80°C (keep on dry ice). Have 37°C PBS ready.
-
Rapid Wash: Aspirate growth medium. Quickly rinse with 37°C PBS (do not let cells dry; do not use cold PBS as it shocks the membrane).
-
Quench: Immediately add the -80°C Methanol solution.
-
Volume: 1 mL per 10cm dish (adjust surface area ratio).
-
-
Lysis: Place the dish directly on a bed of dry ice. Scrape cells into the methanol using a cell lifter.
-
Extraction: Transfer the slurry to a pre-chilled tube. Vortex vigorously.
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
Protocol B: Fast Filtration (Suspension Cells)
Best for: Yeast, Bacteria, or floating Mammalian cells (Jurkat). Why: Centrifugation is too slow (metabolism alters 13C profile) and cold centrifugation causes leakage.
-
Setup: Connect a vacuum manifold with a 0.45 µm nylon or PVDF filter.
-
Sampling: Apply culture sample (1-5 mL) to the filter under vacuum.
-
Quench: Within <2 seconds of the liquid passing through, wash with warm PBS (optional) and immediately transfer the filter membrane into a tube containing -80°C Extraction Solvent (e.g., 40:40:20 ACN:MeOH:H2O).
-
Extract: Vortex the filter in the solvent to disrupt cells.
Comparative Data: Quenching Efficiency
The following table summarizes why the Modified Cold Methanol (with warm wash) or Fast Filtration methods are superior for amino acid recovery.
| Method | Metabolic Arrest | Metabolite Leakage (Proline) | Suitability for 13C Flux |
| Centrifugation (4°C) | Poor (Slow) | Low | Low (Fluxes change during spin) |
| Cold Methanol (-40°C) | Excellent | High (Cold shock leakage) | Medium (Requires correction) |
| Fast Filtration | Excellent | Low | High (Gold Standard for suspension) |
| LN2 Snap Freeze | Excellent | Medium (Cell lysis) | High (Hard to extract uniformly) |
| Acidic Acetonitrile | Good | Medium | Medium (Better for nucleotides than amino acids) |
References
-
Dietmair, S., et al. (2010). Metabolite profiling of CHO cells: comparable metabolic states in adherent and suspension culture. Citation Context: Validates the "Fast Filtration" method for suspension cells to prevent leakage compared to centrifugation.
-
Lu, W., et al. (2017). Metabolite measurement: pitfalls to avoid and practices to follow. Citation Context: Discusses the "Cold Shock" phenomenon where cold solvents cause rapid leakage of intracellular amino acids like Proline.
-
Yuan, M., et al. (2012). A positive/negative ion–switching, targeted mass spectrometry–based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Citation Context: Establishes the 80% Methanol extraction protocol as robust for polar metabolites including amino acids.
-
Konishi, K., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Citation Context: Specifically addresses L-Proline extraction, recommending ice-cold methanol and scraping for adherent cells.
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Citation Context: Provides the theoretical grounding for why rapid quenching is essential to preserve the isotopic non-stationary state.
Technical Support Hub: Natural Abundance Correction for L-Proline (1-13C) Data
Status: Operational Operator: Senior Application Scientist Subject: Deconvoluting Natural Isotope Abundance from Tracer Enrichment Ticket ID: PRO-13C-CORR-001
Introduction: The "Hidden" Signal Problem
Welcome to the technical support hub. You are likely here because your mass spectrometry (MS) or NMR data for L-Proline (1-13C) is showing signal intensities that don't match your expected metabolic flux, or your unlabeled controls are showing significant "enrichment."
The Core Issue: Carbon-13 exists in nature at an abundance of approximately 1.109% . In a tracer experiment using L-Proline (1-13C), you are trying to measure the specific incorporation of your tracer. However, every carbon atom in your molecule (and its derivative, if using GC-MS) has a statistical probability of being a natural 13C atom.
If you do not mathematically deconvolute this "background noise," your flux calculations will be overestimated, and your kinetic models will fail.
Module 1: The Fundamentals (Why Subtraction Fails)
Q: Why can't I just subtract the intensity of my unlabeled control from my sample?
A: Because isotope distribution is probabilistic, not additive in a linear baseline sense. Natural abundance scales with total ion intensity. "Subtracting the blank" fails to account for the Binomial Distribution of isotopes in the labeled sample itself.
The Math of the Problem:
L-Proline has the formula
-
Total Carbons: 5
-
Probability of Natural 13C (
): ~0.01109
The probability of a purely unlabeled Proline molecule showing up as M+1 (mass 116 instead of 115) due to natural abundance is:
The "Derivative Trap" (GC-MS Users): If you use TBDMS (tert-butyldimethylsilyl) derivatization, you add significant carbons.
-
Derivatized Proline (Pro-TBDMS): Adds 6+ carbons. Total C
11-15 depending on the fragment. -
Background M+1:
Your "baseline" is not zero; it is a complex distribution. You must use Matrix Deconvolution .
Module 2: The Correction Workflow (Visualized)
To recover the true tracer enrichment, we apply a correction matrix (
Workflow Diagram
Module 3: Execution Protocols
Protocol A: The Correction Matrix Method (Manual/Excel)
Use this for quick checks or if you are coding your own script (Python/Matlab).
The Equation:
Step-by-Step:
-
Define the Vector: List your measured intensities for the fragment of interest (e.g., m/z 286, 287, 288 for GC-MS Proline-TBDMS fragment [M-57]+). Normalize them so the sum = 1.
-
Construct Matrix
:-
Column 1: Theoretical distribution of an unlabeled molecule (Natural Abundance).[1]
-
Column 2: Theoretical distribution of a molecule with one 13C label (shifted by 1 mass unit).
-
Column 3: Theoretical distribution of a molecule with two 13C labels.
-
-
Solve: Multiply the inverse of Matrix
by your measured vector.
Data Table: Theoretical Correction Matrix Example (Hypothetical Fragment C10)
| Row (Mass) | Col 1 (Unlabeled) | Col 2 (1-Label) | Col 3 (2-Label) |
| M+0 | 0.895 (Main peak) | 0.000 | 0.000 |
| M+1 | 0.099 (Natural 13C) | 0.895 (Tracer) | 0.000 |
| M+2 | 0.005 (2x Nat 13C) | 0.099 (Tracer + Nat) | 0.895 |
Note: In the M+1 row, the signal is a mix of Natural Noise (Col 1) and True Tracer (Col 2).
Protocol B: Automated Software (Recommended)
For high-throughput data, manual matrix inversion is error-prone. Use IsoCor (Open Source) or INCA .
-
Input Molecular Formula:
-
Crucial: You must include the derivative atoms!
-
Example (Proline TBDMS, M-57 fragment): Enter formula for
(Verify specific fragment composition).
-
-
Define Tracer Purity:
-
Check your Certificate of Analysis (CoA). 1-13C Proline is rarely 100% pure (often 98-99%). Enter this value to correct for "tracer noise."
-
-
Run Correction:
-
The software calculates the "Mean Enrichment" and the corrected MID (Mass Isotopomer Distribution).
-
Module 4: Troubleshooting & FAQs
Q1: My corrected enrichment is negative. How is that possible?
Diagnosis: This is a mathematical artifact indicating Over-Correction. Root Causes:
-
Wrong Molecular Formula: You entered the formula for Proline (
) but measured the TBDMS derivative ( ). You subtracted background for 5 carbons when you actually had 11 carbons' worth of background. -
Integration Error: Your baseline integration included electronic noise.
-
Impure Tracer: Your tracer purity is lower than the value entered in the software.
Q2: I am using 1-13C Proline. Should I see M+2 or M+3 signals?
A: In the corrected data? Generally, No.
-
1-13C Labeling: Puts a label only at C1. You should primarily see M+0 (unlabeled) and M+1 (labeled).
-
Exceptions:
-
Metabolic Recycling: If the Proline is broken down (e.g., to Glutamate) and the carbon is re-incorporated via the TCA cycle into a new Proline molecule, you might see complex scrambling.
-
If you see high M+2: Check for "Scrambling" or if you accidentally used U-13C (Uniform) Proline.
-
Q3: Does GC-MS fragmentation affect the correction?
A: YES. Different fragments lose different atoms.
-
Fragment A (M-57): Loses the tert-butyl group. You must correct using the formula of the remaining ion.
-
Fragment B (M-85): Loses the carboxyl group (C1).
-
Critical Warning: If you use L-Proline (1-13C) and measure a fragment that loses C1, your M+1 enrichment will disappear! You are measuring the unlabeled part of the molecule.
-
Visualizing the Derivative Impact
References
-
Fernandez, C. A., Des Rosiers, C., Previs, S. F., David, F., & Brunengraber, H. (1996). Correction of 13C mass isotopomer distributions for natural stable isotope abundance. Journal of Mass Spectrometry, 31(3), 255–262. Link
-
Millard, P., Letisse, F., Sokol, S., & Portais, J. C. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. Link
-
Niu, X., et al. (2020). Validity of natural isotope abundance correction for metabolic flux analysis. bioRxiv. Link
-
Moseley, H. N. (2010).[2][3] Correcting for the effects of natural abundance in stable isotope resolved metabolomics experiments involving ultra-high resolution mass spectrometry. BMC Bioinformatics, 11, 139.[2] Link
Sources
Technical Support Center: Resolving L-Proline Metabolic Channeling in Tracer Kinetics
Ticket ID: PRO-MET-001 Subject: Discrepancies in calculated protein synthesis rates (FSR) due to precursor pool heterogeneity. Status: Open Assigned Specialist: Senior Application Scientist, Metabolic Flux Unit
Introduction: The "Hidden Pool" Problem
User Query: "I am measuring collagen synthesis rates using L-[U-13C]Proline. My calculated Fractional Synthesis Rate (FSR) is consistently lower than expected, and my precursor enrichment (cytosolic free proline) does not match the enrichment found in the specific tRNA pool. What is happening?"
Technical Diagnosis: You are encountering Metabolic Channeling (also known as the "Metabolon Effect").
In standard tracer kinetics, we assume the cytosolic free amino acid pool equilibrates rapidly with the aminoacyl-tRNA pool (the true precursor for protein synthesis). However, for L-Proline—particularly in collagen-synthesizing cells like fibroblasts—this assumption frequently fails.
Endogenously synthesized proline (derived from Glutamate/Ornithine in the mitochondria) is often preferentially "channeled" directly to Prolyl-tRNA synthetase, bypassing the bulk cytosolic pool where your exogenous tracer resides.[1] This leads to a dilution of the tracer at the site of protein synthesis, causing a significant underestimation of synthesis rates if you rely solely on cytosolic specific activity (SA).
Diagnostic Visualization: The Channeling Mechanism
The following diagram illustrates why your exogenous tracer (the "bulk pool") fails to equilibrate with the tRNA pool used for synthesis.
Figure 1: The "Leaky Bucket" of Proline Kinetics. Note the direct transfer (red arrow) from the reduction enzyme (PYCR) to the tRNA, bypassing the free pool where your tracer sits.
Troubleshooting Protocols
To resolve this, you must either force equilibration or measure the true precursor pool directly.
Protocol A: The Flooding Dose Technique (The "Sledgehammer")
Best for: In vivo animal studies or acute human studies. Principle: Inject a massive bolus of unlabeled proline along with the tracer. This overwhelms the endogenous synthesis pathway, forcing the specific activity (SA) of all pools (extracellular, intracellular, and tRNA) to equalize.
Step-by-Step Workflow:
-
Preparation:
-
Prepare a solution containing your tracer (e.g., L-[1-13C]Proline) and a high concentration of unlabeled L-Proline.
-
Target Concentration: The goal is to raise plasma proline to ~10-20x baseline (approx. 2–4 mM).
-
-
Dosage Calculation (Rat Model Example):
-
Dose: 150 µmol L-Proline per 100g body weight.
-
Tracer Ratio: Maintain high specific radioactivity/enrichment (e.g., 50% tracer).
-
-
Administration:
-
Inject via tail vein (bolus) over 30–60 seconds.
-
-
Sampling:
-
Sacrifice/biopsy rapidly (typically 10–30 minutes post-injection).
-
Validation: Measure SA in plasma and SA in tissue free pool.
-
Success Criterion:
.
-
| Parameter | Continuous Infusion | Flooding Dose |
| Equilibration Time | Hours | Minutes (<10 min) |
| Precursor Assumption | High Risk (Channeling) | Low Risk (Pools Flooded) |
| Physiological Impact | Minimal | High (May stimulate synthesis) |
| Sensitivity | High | Lower (Diluted tracer) |
Protocol B: The Surrogate Marker Method (The "Sniper")
Best for: In vitro collagen studies where flooding may disturb cell signaling. Principle: Since tRNA isolation is difficult, use a metabolic product that reflects the tRNA pool's enrichment. For collagen, Hydroxyproline (Hyp) is the perfect surrogate.
-
Why? Proline is hydroxylated after it is incorporated into the peptide chain. There is no tRNA for Hydroxyproline.
-
Logic:
.
Step-by-Step Workflow:
-
Tracer Administration:
-
Administer L-[U-13C]Proline via continuous infusion or media supplementation.
-
-
Protein Isolation:
-
Extract total protein or specifically precipitate collagen (e.g., using salt precipitation).
-
-
Hydrolysis:
-
Hydrolyze protein (6N HCl, 110°C, 24h).
-
-
Derivatization & GC-MS/LC-MS:
-
Derivatize amino acids (e.g., MTBSTFA).
-
Critical Step: Measure enrichment of Proline and Hydroxyproline separately.
-
-
Calculation:
-
Do not use the free Proline enrichment from the cytosol.
-
Use the enrichment of the product (specifically the Hydroxyproline residues) to back-calculate the precursor enrichment.
-
Decision Logic: Which Method to Choose?
Use this logic gate to select the correct experimental design.
Figure 2: Experimental Design Matrix. "Direct tRNA Isolation" is reserved for high-complexity cases due to cost and technical difficulty.
Frequently Asked Questions (FAQ)
Q: Can I use [15N]Proline instead of [13C]? A: It is risky for synthesis calculations. [15N] is easily transaminated. Glutamate and Ornithine pools will rapidly pick up the label, complicating the "precursor" definition. Carbon backbones ([13C]) are more stable for flux analysis.
Q: Why is the specific activity of Prolyl-tRNA often lower than the cytosol? A: This is the hallmark of channeling. The tRNA synthetase is physically associated with the biosynthetic enzymes (PYCR1/2) in a "metabolon." The enzyme charges the tRNA with "new" proline emerging from the mitochondria before it mixes with the "old" proline floating in the cytosol [1, 2].
Q: If I can't use the Flooding Dose, how do I isolate tRNA? A: You must use acid guanidinium thiocyanate-phenol-chloroform extraction (TRIzol) under acidic conditions (pH < 5.0) to prevent deacylation. The tRNA must then be deacylated, and the liberated amino acids analyzed via GC-MS. This requires a large sample mass [3].
References
-
Smith, K., & Rennie, M. J. (1996). The measurement of tissue protein synthesis in vivo: the flooding dose technique.[2]Baillière's Clinical Endocrinology and Metabolism .
-
Phang, J. M., et al. (2008). The metabolism of proline, a stress substrate, modulates carcinogenic pathways.[3]Amino Acids .[2][3][4][5][6]
-
Bates, P. C., et al. (1997). Rapid analysis of specific activity of amino acids in tRNA.Analytical Biochemistry .
-
Barbul, A. (2008). Proline precursors and collagen synthesis: biochemical challenges of nutrient supplementation and wound healing.The Journal of Nutrition .
Sources
- 1. Frontiers | The Multifaceted Roles of Proline in Cell Behavior [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proline-dependent regulation of collagen metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide: L-PROLINE (1-13C) Metabolism in Metastatic vs. Non-Metastatic Cell Lines
Executive Summary: The Strategic Value of the C1 Label
In the study of cancer metabolism, L-Proline (1-13C) is not merely a tracer; it is a precision tool for isolating catabolic flux . Unlike uniformly labeled L-Proline (U-13C5), which distributes isotopes throughout the TCA cycle and collagen synthesis pathways, the 1-13C isotopologue specifically targets Proline Dehydrogenase (PRODH) activity.
The C1 carboxyl carbon of proline is retained during the conversion to glutamate but is released as
This guide compares the metabolic fate of L-Proline (1-13C) in metastatic (e.g., MDA-MB-231) versus non-metastatic (e.g., MCF-7) breast cancer cell lines, providing a validated workflow for researchers investigating metabolic plasticity in metastasis.
Mechanistic Foundation: Tracking the C1 Atom
To interpret the data correctly, one must understand the atomic fate of the label. The following diagram illustrates why 1-13C is the preferred tracer for measuring oxidative flux.
Figure 1: Metabolic fate of the C1 label.[1] Note that the label is ejected as CO2 upon entry into the TCA cycle, providing a clean readout of oxidation rates.
Comparative Analysis: Metastatic vs. Non-Metastatic Phenotypes
Proline metabolism is a key differentiator in cancer aggressiveness.[2] High PRODH activity allows cells to utilize proline as a stress substrate for ATP production and ROS signaling, a hallmark of metastasis.
Case Study: MDA-MB-231 (Metastatic) vs. MCF-7 (Luminal/Non-Metastatic)
| Feature | MDA-MB-231 (Triple Negative) | MCF-7 (Luminal A) | Biological Implication |
| PRODH Expression | High | Low | MDA-MB-231 cells can survive glucose deprivation by switching to proline. |
| 1-13C Flux Fate | Rapid release of | Minimal | High oxidative flux in metastatic cells supports ATP generation. |
| ROS Signaling | Elevated (PRODH-dependent) | Baseline | Proline oxidation generates ROS, triggering apoptotic pathways in MCF-7 but survival signaling in MDA-MB-231. |
| Collagen Synthesis | High turnover | Steady state | Metastatic cells recycle collagen-derived proline for energy. |
Data Interpretation Guide
When analyzing LC-MS or GC-MS data from these cell lines incubated with L-Proline (1-13C):
-
Glutamate (M+1):
-
MDA-MB-231:[3][4][5][6] You will see a steady-state enrichment of M+1 Glutamate, but it may not accumulate to high levels because it is rapidly consumed by the TCA cycle.
-
MCF-7: You may see higher relative pools of M+1 Glutamate (if transport is active) because the drain into the TCA cycle is blocked by low PRODH activity.
-
-
TCA Intermediates (Succinate/Malate):
-
Both Lines: Should show NO labeling (M+0).
-
Why? The
C label is lost as CO before succinate formation. -
Validation: If you see M+1 Succinate, your tracer is likely contaminated with U-13C or significant recycling via reductive carboxylation is occurring (rare with this tracer).
-
Experimental Protocol: PRODH Flux Analysis
Objective: Quantify proline catabolism rates in adherent cell lines.
Phase 1: Preparation & Seeding
-
Seed Cells: Plate
cells/well (6-well plate). -
Equilibration: Incubate 24h in standard DMEM + 10% dialyzed FBS (dFBS). Note: Dialyzed FBS is critical to remove background unlabeled proline.
Phase 2: Tracer Incubation
-
Wash: PBS wash x2 to remove residual media.
-
Pulse Media: Add DMEM (glucose-free or low glucose, depending on stress model) containing 0.5 mM L-Proline (1-13C) .
-
Grounding: Physiological proline is ~0.2–0.5 mM.
-
-
Time Course: Incubate for 2h, 6h, and 24h.
-
Tip: For
CO capture (if using radiometric-style traps), seal the plate. For intracellular metabolite analysis (LC-MS), standard incubation is fine.
-
Phase 3: Extraction & MS Analysis (Intracellular)
-
Quench: Rapidly aspirate media; wash with ice-cold saline.
-
Lyse: Add 500 µL 80% Methanol/Water (-80°C) .
-
Scrape & Collect: Transfer lysate to Eppendorf tubes.
-
Centrifuge: 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Derivatization (GC-MS route): Dry supernatant. Derivatize with MOX (methoxyamine) and MTBSTFA.
-
Analysis: Target ions for Proline (m/z 260 -> 261) and Glutamate (m/z 432 -> 433).
Phase 4: Workflow Visualization
Figure 2: Step-by-step workflow for intracellular flux analysis.
Product Comparison: Selecting the Right Tracer
Why choose L-Proline (1-13C) over other isotopologues?
| Tracer Product | Best Application | Limitation |
| L-Proline (1-13C) | Catabolism/Oxidation Rates. Measuring PRODH activity specifically. | Cannot trace carbon into downstream TCA intermediates (Succinate, Malate) or collagen mass. |
| L-Proline (U-13C5) | Biosynthesis. Tracking proline incorporation into collagen or total biomass. | "Dilutes" the signal for oxidation; label scrambling in TCA cycle makes flux calculation complex. |
| L-Proline (15N) | Nitrogen Fate. Tracking transamination (Glutamate synthesis) without carbon backbone focus. | Does not track energy production (oxidation) or TCA cycle entry. |
References
-
Elia, I., et al. (2017).[2][7] Proline metabolism supports metastasis formation and could be inhibited to selectively target metastasizing cancer cells.[2][7] Nature Communications. [Link]
-
Phang, J. M. (2019). Proline Metabolism in Cell Regulation and Cancer Biology: Recent Advances and Hypotheses. Antioxidants & Redox Signaling. [Link]
-
Liu, W., et al. (2012). Proline dehydrogenase (PRODH) is differentially expressed in human breast cancer cell lines.[8] PLOS ONE. [Link]
-
Teoh, S. T., & Lunt, S. Y. (2018).[2] Metabolism in cancer metastasis: bioenergetics, biosynthesis, and beyond.[2] Wiley Interdisciplinary Reviews: Systems Biology and Medicine. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. GC-MS based comparative metabolomic analysis of MCF-7 and MDA-MB-231 cancer cells treated with Tamoxifen and/or Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Proline metabolism supports metastasis formation and could be inhibited to selectively target metastasizing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Biological Equivalence of L-Proline (1-¹³C) to Native Proline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Isotopic Equivalence
In the realms of metabolic research, proteomics, and drug development, stable isotope-labeled (SIL) compounds are indispensable tools.[1][2] L-proline (1-¹³C), which features a heavy carbon isotope at the carboxyl position, is frequently used as a tracer to elucidate metabolic pathways, quantify protein synthesis, and serve as an internal standard for mass spectrometry (MS)-based quantification.[2][] However, the foundational assumption underpinning its use is that of biological equivalence : the labeled molecule must behave identically to its native, unlabeled counterpart within a biological system.
Any deviation in recognition, transport, or metabolic processing could lead to erroneous data interpretation. This guide provides a comprehensive framework for rigorously assessing the biological equivalence of L-proline (1-¹³C) to native L-proline, ensuring the integrity of experimental outcomes. We will delve into the theoretical underpinnings, present a multi-tiered experimental approach, and provide detailed protocols grounded in established scientific principles.
Pillar 1: The Kinetic Isotope Effect (KIE) - A Necessary Consideration
The primary theoretical concern when substituting an atom with its heavier isotope is the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction upon isotopic substitution.[4] This occurs because the heavier isotope forms a stronger chemical bond with a lower vibrational zero-point energy.[5][6] Consequently, more energy is required to break this bond, which can lead to a slower reaction rate.[4]
For carbon-13, the mass increase is relatively small (approx. 8%) compared to deuterium substitution for hydrogen.[4] As a result, the ¹³C-KIE is typically minor, often around 1.04 (a 4% rate difference), and is frequently considered negligible.[4] However, in sensitive biological systems, particularly enzyme-catalyzed reactions, even a small KIE could be significant.[7] Therefore, it is not sufficient to assume equivalence; it must be experimentally verified.
Pillar 2: A Multi-Tiered Framework for Experimental Validation
A robust assessment of biological equivalence requires a tiered approach, progressing from simple, isolated systems to more complex biological matrices. This framework allows for the systematic interrogation of potential discrepancies in molecular behavior.
Caption: Pathway of proline incorporation into collagen.
Experimental Protocol: Collagen Synthesis and Quantification
-
Cell Culture: Culture human dermal fibroblasts (or other high collagen-producing cells) in proline-free DMEM supplemented with 10% dialyzed fetal bovine serum.
-
Labeling:
-
Condition 1 (Light): Supplement the medium with a defined concentration (e.g., 200 µM) of native L-proline.
-
Condition 2 (Heavy): Supplement the medium with 200 µM L-proline (1-¹³C).
-
Culture cells for 24-48 hours to allow for significant protein synthesis. [8]Ascorbic acid (Vitamin C, ~50 µg/mL) must be added as a necessary cofactor for prolyl hydroxylase. [9][8]3. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells and extract total protein using a suitable buffer (e.g., RIPA buffer).
-
-
Protein Digestion:
-
Run the protein lysate on an SDS-PAGE gel to separate proteins.
-
Excise the band corresponding to collagen.
-
Perform an in-gel tryptic digest. [10]5. LC-MS/MS Analysis:
-
Analyze the resulting peptides using a high-resolution mass spectrometer (e.g., Orbitrap). [][10] * The mass spectrometer can distinguish between peptides containing native proline (light) and those containing ¹³C-proline (heavy). [11]6. Data Analysis:
-
Identify collagen-specific peptides.
-
For each identified peptide, calculate the ratio of the heavy (¹³C-labeled) to light (native) peak areas.
-
Data Presentation & Interpretation
| Collagen Peptide Sequence | Charge State | Light m/z | Heavy m/z | H/L Ratio |
| GETGPAGPAGPPGPAGER | +3 | 820.41 | 822.41 | 1.01 ± 0.05 |
| GLTGPIGPPGPAGAPGDK | +2 | 798.93 | 800.93 | 0.99 ± 0.04 |
| GPSGPAGPTGAR | +2 | 560.81 | 561.81 | 1.03 ± 0.06 |
Hypothetical Data for peptides containing 6, 4, and 2 proline residues, respectively.
Tier 3: In Vivo Pharmacokinetic Assessment (Conceptual)
For applications in drug development or systemic metabolic studies, assessing the pharmacokinetic (PK) profile is the ultimate test of bioequivalence. [12]Since proline is an endogenous substance, a standard PK study is complicated by existing baseline levels. [13]However, the use of a stable isotope label provides a perfect solution, as the exogenously administered L-proline (1-¹³C) can be distinguished from the endogenous pool by LC-MS/MS. [14] The goal is to compare the plasma concentration-time profile of administered L-proline (1-¹³C) against historical or concurrently run data for native L-proline (where baseline correction methods would be necessary). [13][15] Conceptual Study Design
-
Model: Animal model (e.g., rat, mouse).
-
Administration: Administer a single bolus dose of L-proline (1-¹³C) intravenously or orally.
-
Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes).
-
Analysis: Process plasma and quantify the concentration of L-proline (1-¹³C) using a validated LC-MS/MS method. [14]* PK Parameters: Calculate key pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total exposure.
-
Bioequivalence Acceptance Criteria
According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), two products are generally considered bioequivalent if the 90% Confidence Intervals (CI) for the ratio of the geometric means (labeled vs. native) for AUC and Cmax fall within the range of 80% to 125%. [15][16] Data Presentation & Interpretation
| PK Parameter | L-Proline (1-¹³C) | Native L-Proline (Historical Data) | Ratio of Geometric Means (90% CI) |
| AUC (µg*h/mL) | 150.5 | 148.2 | 1.01 (0.92 - 1.11) |
| Cmax (µg/mL) | 45.1 | 46.3 | 0.97 (0.88 - 1.07) |
Hypothetical Data
Final Synthesis and Conclusion
The validation of biological equivalence is a non-negotiable prerequisite for the use of any stable isotope-labeled compound in quantitative biological research. By systematically progressing through in vitro enzymatic assays, cell-based incorporation studies, and in vivo pharmacokinetic assessments, researchers can build a comprehensive and compelling case for the equivalence of L-proline (1-¹³C) to its native form. This rigorous, multi-tiered approach ensures that the tracer accurately reflects the biology of the native compound, thereby guaranteeing the scientific integrity and validity of the experimental data generated.
References
-
Isotope Labeled Amino Acids: A Comprehensive Guide for Researchers. (n.d.). CUSABIO. Retrieved February 27, 2024, from [Link]
-
Baran, K., Ligeza, A., Ligeza, J., & Klein, A. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 405. [Link]
-
Latest FDA Bioequivalence Guidance on Studies During COVID. (2021). BioPharma Services Inc. Retrieved February 27, 2024, from [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2012). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering, 14(5), 451-460. [Link]
-
Herman, T. F., & Tutka, P. (2019). Assessing the bioequivalence of analogues of endogenous substances ('endogenous drugs'): considerations to optimize study design. British Journal of Clinical Pharmacology, 85(2), 279-288. [Link]
-
Li, Y., et al. (2016). Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification. Journal of Chromatographic Science, 54(7), 1157-1163. [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. (2014). U.S. Food and Drug Administration. Retrieved February 27, 2024, from [Link]
-
Zhang, L., et al. (2015). Connecting proline metabolism and signaling pathways in plant senescence. Frontiers in Plant Science, 6, 687. [Link]
-
van der Hulst, R. R., et al. (1998). Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing. The Journal of Nutrition, 128(7), 1177-1182. [Link]
-
Meienberg, A. C., et al. (2016). Complete Native Stable Isotope Labeling by Amino Acids of Saccharomyces cerevisiae for Global Proteomic Analysis. Journal of Proteome Research, 15(8), 2535-2544. [Link]
-
Proline Dehydrogenase (ProDH) Activity Assay Kit (E-BC-K860-M). (n.d.). Elabscience. Retrieved February 27, 2024, from [Link]
-
Mahmoud, A. R. (2024). Kinetic Isotope Effects in Organic and Biological Reactions. ResearchGate. [Link]
-
[3H]-proline incorporation assay. (2012). ResearchGate. Retrieved February 27, 2024, from [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA Guidance for Industry. (2021). U.S. Food and Drug Administration. Retrieved February 27, 2024, from [Link]
-
LC-MS Quantitation. (2014). CEA/Biodev. Retrieved February 27, 2024, from [Link]
-
Zarei, M., et al. (2017). Screening and characterization of proline dehydrogenase flavoenzyme producing Pseudomonas entomophila. Iranian Journal of Basic Medical Sciences, 20(6), 661-667. [Link]
-
Amgarten, B., et al. (2015). Collagen labelling with an azide-proline chemical reporter in live cells. Chemical Communications, 51(2), 356-359. [Link]
-
Kinetic isotope effect. (n.d.). In Wikipedia. Retrieved February 27, 2024, from [Link]
-
Meena, M., et al. (2019). Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions. Heliyon, 5(1), e01153. [Link]
-
Guan, S., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(12), 4991-4997. [Link]
-
MacCoss, M. J., et al. (2003). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 75(24), 6912-6921. [Link]
-
Whitelegge, J. P. (2009). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 6(1), 1-4. [Link]
-
Forlani, G., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 610817. [Link]
-
Kiviranta, I., et al. (1985). [3H]proline incorporation and hydroxyproline concentration in articular cartilage during the development of osteoarthritis caused by immobilization. A study in vivo with rabbits. Journal of Orthopaedic Research, 3(1), 43-49. [Link]
-
Meyer, M. P., et al. (2016). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer. Journal of the American Chemical Society, 138(12), 4066-4069. [Link]
-
FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. (2003). ECA Academy. Retrieved February 27, 2024, from [Link]
-
Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group, University of Illinois. Retrieved February 27, 2024, from [Link]
-
Figure showing the metabolic pathway of L-proline through glutamate and... (n.d.). ResearchGate. Retrieved February 27, 2024, from [Link]
-
Collagen Synthesis. (n.d.). News-Medical. Retrieved February 27, 2024, from [Link]
-
KEGG Arginine and proline metabolism - Reference pathway. (n.d.). Kanehisa Laboratories. Retrieved February 27, 2024, from [Link]
-
Forlani, G., et al. (2020). Appropriate Activity Assays Are Crucial for the Specific Determination of Proline Dehydrogenase and Pyrroline-5-Carboxylate Reductase Activities. Frontiers in Plant Science, 11, 610817. [Link]
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Technical Guide: Comparative Analysis of Software for L-Proline (1-13C) Flux Quantification
Executive Summary
Verdict: For researchers quantifying L-Proline (1-13C) metabolism, INCA (Isotopomer Network Compartmental Analysis) remains the gold standard for comprehensive flux modeling due to its robust handling of isotopically non-stationary (INST-MFA) data, which is critical for amino acid turnover. However, FreeFlux has emerged as a superior open-source Python alternative for users requiring rapid integration into modern bioinformatics pipelines without MATLAB dependencies. 13CFLUX2 is recommended only for high-performance computing environments processing large-scale steady-state datasets.
Scientific Context: The "Disappearing Carbon" Mechanism
To accurately model flux, one must understand the specific fate of the L-Proline (1-13C) tracer. Unlike uniformly labeled tracers (U-13C), the 1-13C isotopologue acts as a "binary switch" probe for oxidative metabolism.
The Mechanistic Pathway
-
Entry: L-Proline (1-13C) is converted to Pyrroline-5-Carboxylate (P5C) by Proline Dehydrogenase (PRODH).
-
Conversion: P5C converts to Glutamate, retaining the 1-13C label at the C1 position (α-carboxyl group).
-
TCA Entry: Glutamate deaminates to
-Ketoglutarate ( -KG), still labeled at C1. -
The Critical Step:
-KG Dehydrogenase converts -KG to Succinyl-CoA. This reaction releases the C1 carboxyl group as CO .
Experimental Consequence:
-
Oxidative Flux (Catabolism): The 13C label is lost as
CO . Downstream TCA metabolites (Succinate, Fumarate, Malate, Citrate) will appear as M+0 (unlabeled). -
Biosynthetic Flux (Anabolism): If Proline is used for protein synthesis or converted back to Glutamate for glutathione synthesis, the 13C label is retained .
Pathway Visualization
The following diagram illustrates the specific carbon atom transitions.
Figure 1: Metabolic fate of L-Proline (1-13C).[1] Note the divergence where oxidative flux results in label loss (Red), while biosynthetic flux retains the label (Green).
Experimental Protocol: Self-Validating Data Generation
Software is only as good as the input data. For Proline flux, High-Resolution Liquid Chromatography Mass Spectrometry (LC-HRMS) is superior to GC-MS due to the thermal instability of certain glutamine/glutamate derivatives.
Step-by-Step Methodology
-
Tracer Incubation:
-
Medium: DMEM dialyzed serum (glucose/glutamine free).
-
Supplement: 1 mM L-Proline (1-13C) + unlabeled Glucose/Glutamine.
-
Validation Check: Include a "No Cell" control to measure spontaneous tracer degradation.
-
-
Metabolic Quenching (Critical):
-
Rapidly wash cells with ice-cold saline (0.9% NaCl).
-
Add 80:20 Methanol:Water (-80°C) directly to the plate.
-
Why: Stops enzyme activity instantly; prevents turnover of high-energy intermediates.
-
-
Extraction:
-
Scrape cells, vortex, centrifuge at 14,000 x g (4°C, 10 min).
-
Collect supernatant.
-
-
LC-MS Analysis (HILIC Mode):
-
Column: ZIC-pHILIC (Polymeric beads are robust for amino acids).
-
Mobile Phase: A: 20mM Ammonium Carbonate (pH 9.0); B: Acetonitrile.
-
Target Ions: Monitor [M-H]- or [M+H]+ for Proline, Glutamate,
-KG, and Succinate.
-
-
Data Pre-processing:
-
Extract peak areas.
-
Correct for Natural Abundance (NAC) using tools like IsoCor before feeding into flux software.
-
Software Comparison: The "Big Three"
Candidate 1: INCA (Isotopomer Network Compartmental Analysis)[2][3]
-
Best For: Complex, multi-compartment modeling (Cytosol vs. Mitochondria) and Isotopically Non-Stationary MFA (INST-MFA).
-
Mechanism: Uses Elementary Metabolite Units (EMU) framework to simulate mass isotopomer distributions (MIDs) and fit them to experimental data via least-squares regression.
-
Proline Specific Utility: Excellent for modeling the reversible P5C
Glutamate step which is often non-steady-state.
Candidate 2: FreeFlux[4]
-
Type: Python Package (Open Source).[4]
-
Best For: High-throughput integration and users without MATLAB licenses.
-
Mechanism: Implements EMU framework in Python. Capable of both steady-state and INST-MFA.[2]
-
Proline Specific Utility: Allows for rapid scripting of "label loss" calculations without building a full GUI-based project.
Candidate 3: 13CFLUX2[5]
-
Type: C++ / XML-based CLI.
-
Best For: High-performance computing (HPC) and large-scale steady-state flux maps.
-
Mechanism: Highly optimized numerical solvers.
-
Proline Specific Utility: Overkill for single-tracer amino acid tracing; recommended only if integrating proline flux into a whole-genome scale model.
Comparative Performance Matrix
| Feature | INCA | FreeFlux | 13CFLUX2 |
| Core Algorithm | EMU (Matlab) | EMU (Python) | Cumomer/EMU (C++) |
| INST-MFA Support | Excellent | Good | Limited |
| Learning Curve | Steep (GUI helps) | Moderate (Coding req.) | Very Steep (XML/CLI) |
| Cost | Free (Academic) / | Free (Open Source) | Free (Academic) |
| Speed | Moderate | Fast | Very Fast |
| Proline Suitability | High (Handles reversibility) | High (Customizable) | Low (Too complex setup) |
Data Processing Workflow
The following diagram outlines the logical flow from raw MS data to final flux values, highlighting where each software fits.
Figure 2: Data processing pipeline. Note that Natural Abundance Correction (NAC) is often a prerequisite step before modeling, though INCA can handle raw MIDs if configured correctly.
References
-
Young, J. D. (2014). INCA: a computational platform for isotopically non-stationary metabolic flux analysis.[3] Bioinformatics, 30(9), 1333–1335. Link
-
Weitzel, M., et al. (2013). 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis.[2] Bioinformatics, 29(1), 143–145. Link
-
Wu, C., et al. (2023). FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis.[4] ACS Synthetic Biology, 12(9), 2528–2538. Link
-
Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. Link
-
Phang, J. M. (2019). Proline Metabolism in Malignancies. International Journal of Molecular Sciences, 20(9), 2351. Link
Sources
A Senior Application Scientist's Guide to the Independent Verification of L-PROLINE (1-13C) Experimental Findings
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective framework for the independent verification of experimental findings using L-PROLINE (1-13C). We move beyond standard protocols to explore the causality behind experimental design, ensuring that every step is part of a self-validating system. Our focus is on empowering researchers to confidently trace, quantify, and interpret the metabolic fate of L-proline, a critical amino acid in cellular metabolism and protein synthesis.
The Foundational Role of L-PROLINE (1-13C) in Metabolic Tracing
L-PROLINE (1-13C) is an isotopically labeled variant of the amino acid L-proline, where the carbon atom at the carboxyl position (C-1) is replaced with the stable, non-radioactive isotope ¹³C. This substitution increases the molecule's mass by one Dalton, creating a specific, traceable signature that can be detected by advanced analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The strategic placement of the ¹³C label on the carboxyl carbon is a key experimental choice. This position allows for the precise tracking of the proline backbone through various metabolic pathways until a decarboxylation event occurs. This makes L-PROLINE (1-13C) an invaluable tool for:
-
Metabolic Flux Analysis (MFA): Quantifying the rate of metabolic reactions and understanding how cellular metabolism is rewired in states of health and disease.[1][2]
-
Collagen Synthesis and Turnover: Directly measuring the rate of synthesis of collagen, a protein exceptionally rich in proline and hydroxyproline, crucial for tissue repair, fibrosis, and wound healing.[3][4][5]
-
Proteomics and Biomarker Discovery: Serving as an internal standard for the accurate quantification of unlabeled proline in complex biological samples.[6][7]
The core principle of verification relies on introducing L-PROLINE (1-13C) into a biological system (e.g., cell culture, animal model) and meticulously tracking the incorporation of the ¹³C label into downstream metabolites and proteins.
Experimental Design: A Self-Validating Workflow
A robust experimental design is the cornerstone of trustworthy and reproducible results. The following workflow is designed to incorporate critical controls and validation steps, ensuring the integrity of the data from sample preparation to analysis.
Diagram: General Workflow for L-PROLINE (1-13C) Tracer Experiments
Caption: A self-validating workflow for L-PROLINE (1-13C) experiments.
Step-by-Step Protocol: 13C-Metabolic Flux Analysis in Cell Culture
This protocol provides a detailed methodology for tracing the metabolism of L-PROLINE (1-13C) in an adherent cell culture model.
-
Cell Seeding and Growth:
-
Seed cells (e.g., HL-60, fibroblasts) in appropriate culture vessels (e.g., 6-well plates). Culture in standard growth medium until they reach the desired confluency (typically 70-80%).
-
Causality: Growing cells to a consistent confluency ensures a similar metabolic state across replicates, minimizing variability.
-
-
Media Switch and Labeling:
-
Prepare a labeling medium by replacing standard L-proline with L-PROLINE (1-13C) at the same concentration.
-
Aspirate the standard medium, wash cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.
-
Trustworthiness: This wash step removes residual unlabeled proline, ensuring that the observed ¹³C incorporation originates exclusively from the tracer.
-
-
Time-Course Incubation:
-
Incubate the cells for a series of time points (e.g., 0, 4, 12, 24 hours). The "0" time point represents an immediate wash and harvest after adding the labeling medium.
-
Causality: A time-course experiment is essential to determine when isotopic steady state is reached—the point at which the isotopic enrichment of intracellular metabolites remains constant. This is a prerequisite for accurate flux calculations.[8]
-
-
Metabolic Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (-80°C) to the culture plate to quench all enzymatic activity instantly.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Collect the supernatant, which contains the polar metabolites.
-
Causality: Rapid quenching with a pre-chilled solvent is critical to prevent metabolic leakage or alteration after harvest, which would invalidate the results. 80% methanol is effective at precipitating proteins while solubilizing a broad range of metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a suitable solvent for the analytical platform (e.g., 50% methanol for LC-MS).
-
Trustworthiness: Complete drying and reconstitution in a known volume ensure accurate and consistent sample concentration for injection into the MS or NMR.
-
Analytical Verification: From Raw Data to Biological Insight
The verification of findings hinges on the correct application and interpretation of data from Mass Spectrometry and NMR Spectroscopy.
Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the workhorse for tracer analysis due to its high sensitivity and specificity. It separates metabolites chromatographically before detecting their mass-to-charge ratio (m/z).
-
Principle of Detection: The instrument will detect the unlabeled L-proline (M+0) and the ¹³C-labeled L-proline (M+1). By tracking the appearance of the M+1 peak in downstream metabolites, we can trace the path of the labeled carbon.
-
Data Interpretation: The key is to analyze the Mass Isotopologue Distribution (MID). For a metabolite derived from proline, the fraction of molecules that are M+1, M+2, etc., reveals the contribution of the labeled tracer to that metabolite pool.
Table 1: Expected Mass Shifts for Metabolites Derived from L-PROLINE (1-13C)
| Metabolite | Metabolic Precursor | Expected Mass Shift | Rationale |
| L-Proline | Directly from media | M+1 | The tracer itself. |
| Pyrroline-5-Carboxylate (P5C) | L-Proline | M+1 | The carboxyl carbon is retained during oxidation. |
| L-Glutamate | P5C | M+1 | The labeled carbon becomes the C5 carboxyl of glutamate. |
| α-Ketoglutarate | L-Glutamate | M+1 | The labeled carbon is retained after deamination. |
| Hydroxyproline (in Collagen) | L-Proline | M+1 | Proline is hydroxylated post-translationally within the collagen protein.[5] |
Diagram: Tracing the 1-¹³C Label from Proline to the TCA Cycle
Caption: Metabolic fate of the ¹³C label from L-PROLINE (1-13C).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less sensitive than MS, ¹³C-NMR provides unparalleled detail about the exact position of the label within a molecule without requiring fragmentation.[9][10]
-
Principle of Detection: ¹³C-NMR directly detects the ¹³C nucleus. The chemical environment of the nucleus determines its resonance frequency (chemical shift), allowing for precise positional identification.
-
Application in Verification: For a novel metabolite suspected to be derived from proline, ¹³C-NMR can definitively confirm that the ¹³C label resides at the expected carbon position, validating the pathway proposed from MS data. This is particularly useful for distinguishing between isomers.
Comparative Analysis with Alternative Tracers
The choice of tracer is a critical decision that dictates the biological questions you can answer. L-PROLINE (1-13C) is excellent, but not always the optimal choice.
Table 2: Comparison of Proline-based Isotopic Tracers
| Tracer | Key Advantage | Key Disadvantage | Optimal Application |
| L-PROLINE (1-13C) | Cost-effective; specifically tracks the carboxyl carbon. | Label is lost upon decarboxylation, limiting visibility into some pathways. | Quantifying proline contribution to the TCA cycle via glutamate; collagen synthesis. |
| L-Proline (U-13C5) | All five carbons are labeled, allowing the entire carbon skeleton to be traced. | More expensive; complex fragmentation patterns in MS can be challenging to analyze. | Comprehensive mapping of all metabolic fates of the proline carbon backbone.[11] |
| L-Proline (15N) | Traces nitrogen metabolism. | Provides no information on the carbon backbone. | Studying amino acid transamination, synthesis, and nitrogen balance. |
| L-Proline (13C5, 15N) | Provides both carbon and nitrogen tracing. | Most expensive; requires high-resolution MS to resolve isotopologues. | Used as a highly accurate internal standard for absolute quantification.[7] |
When studying central carbon metabolism broadly, co-labeling with other tracers like [U-¹³C₆]glucose or [U-¹³C₅]glutamine is often necessary to build a complete metabolic network model.[11][12]
Conclusion: Towards Irrefutable Findings
References
- Effects of L-proline on collagen production. Swiss Healthcare.
- ¹³C NMR chemical shifts of the carbonyl carbons of...
- ¹³C-nuclear Magnetic Resonance Studies of 85% ¹³C-enriched Amino Acids and Small Peptides. PubMed.
- Overview of ¹³C Metabolic Flux Analysis.
- Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells.
- Collagen and the amino acid proline. Startes.cz.
- ¹³C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimul
- ¹H- and ¹³C-NMR investigations on cis-trans isomerization of proline peptide bonds... PubMed.
- L-Proline-¹³C. MedchemExpress.com.
- Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplement
- A roadmap for interpreting ¹³C metabolite labeling patterns
- Determination of Proline in Human Serum by a Robust LC-MS/MS Method... PubMed Central.
- ¹³C metabolic flux analysis: Classification and characterization from the perspective of mathem
Sources
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. L-Proline - Swiss Healthcare [swisshealthcare.co.uk]
- 4. Collagen and the amino acid proline – Startes.cz [startes.cz]
- 5. Proline Precursors and Collagen Synthesis: Biochemical Challenges of Nutrient Supplementation and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of Proline in Human Serum by a Robust LC-MS/MS Method: Application to Identification of Human Metabolites as Candidate Biomarkers for Esophageal Cancer Early Detection and Risk Stratification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Disposal of L-PROLINE (1-13C): A Guide to Safe and Compliant Practices
The utilization of stable, isotopically labeled compounds like L-PROLINE (1-13C) is integral to contemporary research, facilitating precise tracking and measurement in metabolic studies, proteomics, and the development of new drugs. Although chemically identical to its unlabeled form, the isotopic enrichment of L-PROLINE (1-13C) demands careful handling and disposal. This guide offers a detailed, step-by-step protocol for the proper disposal of L-PROLINE (1-13C), ensuring the safety of laboratory personnel, adherence to regulatory standards, and environmental protection. The aim is to go beyond a simple list of procedures by providing the rationale behind each step, grounded in established safety protocols and chemical principles.
Understanding the Compound: L-PROLINE (1-13C)
L-PROLINE (1-13C) is a non-radioactive, stable isotope-labeled version of the amino acid proline. The primary difference is the enrichment of the carbon-1 atom with the carbon-13 isotope, instead of the more prevalent carbon-12. In terms of chemical reactivity, it behaves identically to natural L-proline.[1][] Consequently, its hazard profile is the same. L-proline itself is not classified as a hazardous substance.[3] However, this does not permit its disposal as general waste. Laboratory chemicals, irrespective of their hazard classification, must undergo a formal disposal process to maintain a safe and compliant research environment.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a hierarchy of controls and regulations. The main goal is to prevent the release of chemicals into the sanitary sewer system or as general solid waste, which could lead to environmental contamination and unforeseen reactions.[4][5] All chemical waste, including substances that may seem benign like L-PROLINE (1-13C), must be managed through your institution's Environmental Health and Safety (EHS) office or a similar authority.
Step-by-Step Disposal Protocol for L-PROLINE (1-13C)
This protocol details the standard operating procedure for disposing of L-PROLINE (1-13C) in a typical laboratory setting.
1. Waste Identification and Segregation:
-
Initial Assessment: As soon as the decision is made to dispose of L-PROLINE (1-13C)—whether it is excess material, a contaminated sample, or expired stock—it must be treated as chemical waste.
-
Waste Stream Segregation: A cardinal rule of chemical waste management is to never mix different waste streams.[][6] L-PROLINE (1-13C) waste should be segregated as "non-hazardous chemical waste." It should not be combined with hazardous wastes such as solvents, heavy metals, or reactive chemicals.
-
Solid Waste: Unused or expired solid L-PROLINE (1-13C) should be collected in a designated, properly labeled waste container. This should be a screw-cap, wide-mouth bottle made of a compatible material like polyethylene.
-
Aqueous Solutions: Solutions of L-PROLINE (1-13C) should be collected in a separate, labeled container for aqueous non-hazardous waste. These solutions should not be poured down the drain.[3][4] Although L-proline is biodegradable, the principle of not discharging any laboratory chemical into the sanitary sewer system must be followed.
-
Contaminated Labware: Any labware, such as pipette tips, weighing boats, or gloves, that has come into direct contact with L-PROLINE (1-13C) should be considered contaminated and disposed of as solid chemical waste. These items should be collected in a designated, lined container.
-
2. Proper Labeling of Waste Containers:
-
Clarity is Key: Every waste container must be clearly and accurately labeled. The label should be securely attached and written with a permanent marker.
-
Essential Information: The label must include:
-
The words "Chemical Waste"
-
The full chemical name: "L-PROLINE (1-13C)"
-
The concentration (if in solution)
-
The primary hazard (in this case, "Non-hazardous")
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
3. Safe Storage of Waste:
-
Designated Area: All chemical waste should be stored in a designated, secondary containment area within the laboratory.[7] This area should be clearly marked and situated away from general traffic.
-
Secondary Containment: The waste container should be placed inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.
-
Container Integrity: Ensure the waste container is always sealed with a proper cap when not in use to prevent accidental spills and contamination.[5][8]
4. Arranging for Disposal:
-
Contact EHS: Once your waste container is full, or if you are no longer using L-PROLINE (1-13C), you must contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Follow Institutional Procedures: Every institution has specific procedures for waste pickup requests. This may involve an online form, a phone call, or a scheduled service. Be ready to provide all the information from your waste label.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of L-PROLINE (1-13C).
Caption: Disposal workflow for L-PROLINE (1-13C).
Quantitative Data Summary: Waste Container Guidelines
| Waste Type | Container Type | Recommended Material | Key Labeling Information |
| Solid L-PROLINE (1-13C) | Wide-mouth, screw-cap bottle | Polyethylene (PE) | "Non-Hazardous Solid Chemical Waste", "L-PROLINE (1-13C)" |
| Aqueous L-PROLINE (1-13C) | Screw-cap bottle or carboy | Polyethylene (PE) | "Non-Hazardous Aqueous Waste", "L-PROLINE (1-13C)" |
| Contaminated Labware | Lined, rigid, puncture-resistant box | Cardboard with PE liner | "Contaminated Solid Waste", "L-PROLINE (1-13C)" |
Causality and Best Practices: The "Why" Explained
-
Why not down the drain? While L-proline is a naturally occurring amino acid, the precautionary principle dictates that no laboratory chemical should be introduced into the sanitary sewer system. This prevents potential reactions with other discharged chemicals and protects aquatic ecosystems.[3][4]
-
Why segregate from hazardous waste? Mixing non-hazardous waste with hazardous waste is a compliance violation and unnecessarily increases the volume of hazardous waste, leading to significantly higher disposal costs and a greater environmental impact.
-
Why the detailed labeling? Accurate labeling is a cornerstone of laboratory safety. It ensures that everyone in the laboratory, including emergency responders, knows the contents of the container and can handle it appropriately. It is also a legal requirement under most regulatory frameworks.
Trustworthiness Through Self-Validating Systems
The protocol described above is designed as a self-validating system. By adhering to the principles of clear identification, segregation, and labeling, you create a transparent and easy-to-follow chain of custody for the waste material. The involvement of your institution's EHS office provides a crucial final check and ensures that the disposal method complies with all local, state, and federal regulations.
This guide offers a robust framework for the safe and compliant disposal of L-PROLINE (1-13C). By understanding the principles behind these procedures, researchers can not only ensure a safe working environment but also contribute to the responsible management of chemical waste. Always consult your institution's specific waste management plan and your EHS office for guidance.
References
-
Ajinomoto Health & Nutrition North America, Inc. SAFETY DATA SHEET: L-PROLINE. Available from: [Link]
-
Ajinomoto Health & Nutrition North America, Inc. SAFETY DATA SHEET: L-PROLINE (Version 10). Available from: [Link]
-
Cellseco. L-Proline (MSDS). Available from: [Link]
-
Loba Chemie. L-PROLINE FOR BIOCHEMISTRTY - Safety Data Sheet. Available from: [Link]
-
United States Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]
-
National Center for Biotechnology Information. Isotope-labeled immunoassays without radiation waste. Available from: [Link]
-
United States Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. Available from: [Link]
-
Proceedings of the National Academy of Sciences. Isotope-labeled immunoassays without radiation waste. Available from: [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. Available from: [Link]
-
Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. Available from: [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]
-
Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Available from: [Link]
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
